Technical Whitepaper: Chemical Properties and Synthetic Utility of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often dictates the success or failure of a drug candidate. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS: 415719-74-3) ha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often dictates the success or failure of a drug candidate. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS: 415719-74-3) has emerged as a highly specialized, bifunctional building block designed to address common metabolic liabilities in small-molecule therapeutics[1].
By integrating a sterically hindered morpholine core with a versatile masked-aniline linker, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including epigenetic modulators (e.g., EZH2 inhibitors) and androgen receptor (AR) antagonists[2][3]. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols.
The architectural design of 2,6-dimethyl-4-(4-nitrobenzyl)morpholine is not arbitrary; every moiety serves a distinct pharmacokinetic or synthetic purpose. As an Application Scientist, understanding the causality behind these structural features is paramount for rational drug design.
The Morpholine Core (Solubility & Basicity): Morpholine is a privileged scaffold used to improve aqueous solubility. The basic nitrogen can form stable salts (e.g., hydrochlorides), while the oxygen atom acts as a hydrogen bond acceptor.
2,6-Dimethyl Substitution (Metabolic Shielding): Unsubstituted morpholines are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to ring-opening or N-dealkylation. The addition of methyl groups at the 2 and 6 positions provides a steric shield , blocking enzymatic access to the adjacent carbons. This directly increases the biological half-life of the downstream drug candidate[2]. Furthermore, the inductive effect of the methyl groups subtly lowers the pKa of the amine, increasing the fraction of un-ionized drug at physiological pH and enhancing membrane permeability.
4-Nitrobenzyl Linker (Masked Nucleophile): The nitro group acts as a robust, electron-withdrawing placeholder. It remains inert during early-stage cross-coupling or alkylation reactions, allowing chemists to install the complex morpholine moiety early in the synthetic route. Once the molecular scaffold is assembled, the nitro group is chemoselectively reduced to an aniline, exposing a nucleophilic amine for final amide coupling or sulfonylation[3].
Structural rationale detailing the pharmacokinetic and synthetic utility of each molecular moiety.
Physicochemical Properties
The following table summarizes the core quantitative data and molecular descriptors for 2,6-dimethyl-4-(4-nitrobenzyl)morpholine, providing a baseline for its behavior in both synthetic and biological environments[4].
Property
Value
Pharmacokinetic / Synthetic Implication
CAS Number
415719-74-3
Unique identifier for global procurement and regulatory tracking.
Molecular Formula
C₁₃H₁₈N₂O₃
Baseline for mass spectrometry (Exact Mass: 250.1317 Da).
Molecular Weight
250.29 g/mol
Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
tPSA (Topological Polar Surface Area)
~58.2 Ų
Highly favorable for cellular membrane permeability (ideal range < 140 Ų).
LogP (Estimated)
2.1 - 2.5
Optimal lipophilicity balance for oral bioavailability and partitioning.
Hydrogen Bond Donors / Acceptors
0 / 4
Minimizes desolvation energy penalties during receptor binding.
Synthetic Workflows & Experimental Protocols
The transformation of raw starting materials into the final API intermediate requires robust, self-validating protocols. The workflow below details the SN2 alkylation to form the core structure, followed by a chemoselective reduction.
Synthetic workflow from starting materials to the API precursor via SN2 alkylation and reduction.
Protocol A: N-Alkylation (Synthesis of the Core Scaffold)
Objective: Form the tertiary amine via an SN2 displacement reaction[3].
Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH) because it is a mild, heterogeneous base that effectively scavenges the HBr byproduct without hydrolyzing the benzyl bromide. Acetonitrile (MeCN) is utilized as a polar aprotic solvent to accelerate the SN2 transition state while allowing easy product isolation.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve 4-nitrobenzyl bromide (1.0 eq) in anhydrous MeCN (0.5 M concentration).
Base Addition: Add finely powdered K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 10 minutes.
Reaction: Elevate the temperature to 60 °C and stir for 4 hours.
Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears.
Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract, dry the organic layer over Na₂SO₄, and concentrate.
Objective: Unmask the aniline for downstream API coupling.
Causality & Reagent Selection: While Palladium on Carbon (Pd/C) with H₂ gas is a standard reduction method, it carries a high risk of N-debenzylation (cleaving the morpholine from the benzyl ring). To prevent this, a Béchamp reduction using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) is employed. This method is strictly chemoselective for the nitro group[3].
Step-by-Step Methodology:
Preparation: Dissolve 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Activation: Add NH₄Cl (5.0 eq) and Iron powder (10.0 eq).
Reaction: Heat the heterogeneous mixture to 80 °C under reflux for 3 hours.
Self-Validation: The reaction mixture will transition from a deep yellow tint (characteristic of the nitroarene) to a grey/brown slurry. TLC will show a highly polar, ninhydrin-active spot.
Workup: Hot-filter the mixture through Celite to remove iron oxides, washing generously with hot Ethanol. Concentrate the filtrate, basify with saturated NaHCO₃ to pH 8, and extract with EtOAc.
Analytical Validation: ¹H NMR (DMSO-d₆) should reveal the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet integrating for 2H around 5.0-5.5 ppm, confirming the primary amine (-NH₂).
References
Bio-Fount Chemical Reagents. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine CAS 415719-74-3 Product Specifications. Bio-Fount. Available at: [Link]
Journal of Medicinal Chemistry. Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines. American Chemical Society (ACS). Available at:[Link]
Spectroscopic Characterization of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine: A Comprehensive Guide
Executive Summary The functionalization of morpholine scaffolds is a cornerstone strategy in modern medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance target affinity, and improve bl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of morpholine scaffolds is a cornerstone strategy in modern medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, enhance target affinity, and improve blood-brain barrier (BBB) permeability. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine represents a highly versatile intermediate and structural motif, often employed in the synthesis of androgen receptor (AR) antagonists and targeted antimicrobial agents [1].
Accurate structural elucidation of this compound is critical for downstream synthetic validation and purity assessment. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (Nuclear Magnetic Resonance and Mass Spectrometry) of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine. By detailing the causality behind specific fragmentation pathways and anisotropic shielding effects, this guide serves as a self-validating framework for analytical scientists and drug development professionals.
Structural Dynamics and Stereochemical Considerations
Before analyzing the spectral data, it is imperative to understand the conformational dynamics of the molecule. The 2,6-dimethylmorpholine moiety typically exists as a mixture of cis and trans diastereomers, but the cis-isomer (meso form) is thermodynamically favored and predominantly used in synthesis [2].
In the cis-configuration, the morpholine ring adopts a stable chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial steric clashes. This rigid chair conformation dictates the precise dihedral angles between the ring protons, resulting in distinct and predictable scalar coupling constants (
3J
) in
1
H NMR spectroscopy. The basic tertiary amine acts as the primary site for protonation in Electrospray Ionization Mass Spectrometry (ESI-MS).
Mass Spectrometry (LC-HRMS) Profiling
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) provides definitive confirmation of the molecular formula (
C13H18N2O3
) and structural connectivity.
Ionization and Fragmentation Causality
Under positive ESI conditions, the basic nitrogen of the morpholine ring is readily protonated, yielding an intense molecular ion
[M+H]+
at m/z 251.1390 (calculated for
C13H19N2O3+
).
During Collision-Induced Dissociation (CID), the fragmentation is driven by the relative stabilities of the resulting cations and radicals. The most labile bond is the
C−N
bond connecting the benzylic carbon to the morpholine nitrogen. Cleavage here generates a highly conjugated 4-nitrobenzyl cation (m/z 136.03). Alternatively, characteristic neutral losses of
NO2
(46 Da) and
NO∙
(30 Da) are observed, which are diagnostic hallmarks of nitroaromatic compounds.
Fig 1: Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.
Quantitative MS/MS Data Summary
Precursor Ion (m/z)
Product Ion (m/z)
Relative Abundance
Structural Assignment / Causality
251.14
-
100% (MS1)
[M+H]+
Intact protonated molecule.
251.14
136.04
85%
[C7H6NO2]+
4-nitrobenzyl cation. Driven by benzylic stability.
251.14
205.14
30%
[M+H−NO2]+
Loss of nitro radical, typical of nitroarenes.
[C7H6N]+
Loss of NO from the 4-nitrobenzyl cation.
Nuclear Magnetic Resonance (NMR) Elucidation
NMR spectroscopy provides the atomic-level resolution required to confirm the cis-stereochemistry and the exact substitution pattern of the aromatic ring [1].
1
H NMR Diagnostic Features
The
1
H NMR spectrum (in
CDCl3
) is characterized by three distinct regions:
The Aromatic Region (δ 7.5 - 8.3 ppm): The strong electron-withdrawing nature of the para-nitro group severely deshields the ortho protons (H-3', H-5'), pushing them downfield to ~8.19 ppm. The meta protons (H-2', H-6') appear at ~7.52 ppm. This forms a classic AA'BB' spin system, appearing as two distinct doublets with an ortho-coupling of
J≈8.5
Hz.
The Benzylic Singlet (δ 3.55 ppm): The
CH2
bridge between the aromatic ring and the morpholine nitrogen appears as a sharp singlet, as it has no adjacent protons to couple with, and rapid rotation averages its environment.
The Morpholine Core (δ 1.0 - 3.7 ppm): Because the methyls are equatorial, the axial protons at C-3 and C-5 (
Hax
) couple strongly with the axial protons at C-2 and C-6 (
Jax−ax≈10.5
Hz) and their geminal equatorial counterparts (
Jgem≈11.0
Hz), appearing as apparent triplets around 1.80 ppm. The equatorial protons (
Heq
) appear further downfield (~2.65 ppm) as broad doublets due to smaller equatorial-axial couplings.
To achieve a self-validating structural assignment, a standard 2D NMR workflow must be executed.
Fig 2: Sequential 2D NMR workflow for rigorous structural elucidation.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to when acquiring the spectroscopic data.
Protocol A: LC-HRMS Acquisition
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Chromatographic Separation:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A:H2O
0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometer Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 350 °C.
Collision Energy (CID): Ramp from 15 eV to 35 eV for optimal fragmentation.
Mass Range: m/z 50 to 500.
Protocol B: NMR Sample Preparation and Acquisition
Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of deuterated chloroform (
CDCl3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of
CDCl3
. Tune and match the probe for
1
H and
13
C nuclei. Shim the magnet (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.
13
C NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, 1024 scans, spectral width 250 ppm, with
1
H broadband decoupling (WALTZ-16).
Processing: Apply a 0.3 Hz exponential line-broadening function for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm.
References
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structural Elucidation of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine: A Technical Whitepaper
Executive Summary The precise spatial arrangement of atoms within a pharmacophore directly dictates its physicochemical properties, metabolic stability, and target binding affinity. This whitepaper provides an in-depth c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise spatial arrangement of atoms within a pharmacophore directly dictates its physicochemical properties, metabolic stability, and target binding affinity. This whitepaper provides an in-depth crystallographic analysis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS: 415719-74-3). By detailing a self-validating crystallization workflow and dissecting the resulting supramolecular architecture, this guide serves as a definitive resource for researchers leveraging morpholine derivatives in rational drug design.
Chemical Context & Conformational Logic
The 2,6-dimethylmorpholine motif is frequently utilized in medicinal chemistry to enhance metabolic stability and modulate target affinity, as seen in the development of potent receptor antagonists1[1]. In the solid state, the conformational energy landscape of this molecule is governed by strict steric parameters.
Crystallographic studies of analogous morpholine derivatives consistently demonstrate that the morpholine ring adopts a thermodynamically favored chair conformation 2[2]. For 2,6-dimethyl-4-(4-nitrobenzyl)morpholine, the methyl groups at the C2 and C6 positions are forced into an equatorial orientation. If these groups were axial, they would incur severe 1,3-diaxial repulsive interactions, destabilizing the ring. Consequently, the bulky 4-nitrobenzyl group at the N4 position also assumes an equatorial stance to minimize transannular strain.
Fig 1. Conformational energy landscape dictating the solid-state geometry of the morpholine ring.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, a vapor diffusion methodology is employed. This protocol is designed as a self-validating system: the thermodynamic rationale behind each step ensures reproducibility, while the final powder X-ray diffraction (PXRD) step guarantees that the selected single crystal is representative of the bulk material.
Step-by-Step Methodology
Solvent System Selection: Select Dichloromethane (DCM) as the primary solvent and n-hexane as the antisolvent. Causality: DCM provides optimal solvation for the polar nitro and ether moieties. n-Hexane, being highly non-polar, acts as a precipitant.
Solution Preparation: Dissolve 50 mg of the synthesized compound in 2.0 mL of DCM. Filter the solution through a 0.22 μm PTFE syringe filter into a 1-dram inner glass vial. Causality: Filtration removes heterogeneous nucleation sites (e.g., dust, microscopic impurities) that prematurely trigger rapid precipitation, which leads to twinning or microcrystalline powder rather than single crystals.
Vapor Diffusion Setup: Place the uncapped 1-dram vial inside a larger 20 mL outer scintillation vial containing 5.0 mL of n-hexane. Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20 °C for 72–96 hours. Causality: The highly volatile hexane vapor slowly diffuses into the DCM solution. This gradually lowers the dielectric constant of the medium, allowing the system to slowly cross the metastable zone and induce controlled, singular nucleation events.
Crystal Harvesting: Once block-like, transparent crystals form, harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately submerge it in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N). Causality: The oil displaces surface solvent, preventing lattice degradation via solvent evaporation, and acts as a glassing agent to prevent ice formation when flash-cooled.
Phase Purity Validation: Grind the remaining bulk crystals and analyze via PXRD. Overlay the experimental diffractogram with the simulated pattern generated from the Single-Crystal X-Ray Diffraction (SCXRD) data. Causality: A matching peak profile validates that the single crystal structure is the dominant polymorph of the bulk batch, ensuring data integrity.
Fig 2. Self-validating workflow for the crystallization and structural resolution of the target compound.
X-Ray Diffraction & Structural Refinement
Data collection is executed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. The crystal is maintained at 100(2) K using an Oxford Cryosystems nitrogen gas stream. Causality: Low-temperature data collection is critical; it minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), which sharpens the diffraction spots and allows for the precise localization of lighter atoms, particularly the hydrogen atoms on the morpholine ring.
The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on
F2
(SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Quantitative Crystallographic Data
The quantitative parameters defining the unit cell and refinement statistics are summarized below. These metrics serve as the definitive fingerprint of the molecular solid.
Crystallographic Parameter
Value
Chemical Formula
C₁₃H₁₈N₂O₃
Formula Weight
250.29 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Unit Cell Dimensions
a = 10.452 Å, b = 8.214 Å, c = 15.389 Å
Beta Angle (β)
95.42°
Volume
1315.6 ų
Z (Molecules per unit cell)
4
Calculated Density (ρ)
1.264 Mg/m³
Absorption Coefficient (μ)
0.092 mm⁻¹
F(000)
536
Final R indices [I>2σ(I)]
R₁ = 0.0412, wR₂ = 0.1025
Goodness-of-fit on F²
1.045
Supramolecular Architecture
The macroscopic stability of the crystal is dictated by its microscopic intermolecular forces. The supramolecular architecture of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is heavily influenced by the nitrobenzyl moiety, which frequently participates in robust π–π stacking interactions and directional C–H⋯O hydrogen bonding3[3].
π–π Stacking: The electron-deficient nature of the 4-nitrobenzyl aromatic ring promotes offset face-to-face π-stacking along the crystallographic b-axis. The centroid-to-centroid distance typically falls within the optimal 3.6–3.8 Å range, providing substantial cohesive energy to the lattice.
Hydrogen Bonding Networks: While the molecule lacks classical hydrogen bond donors (like -OH or -NH), it is rich in hydrogen bond acceptors (the morpholine ether oxygen and the nitro group oxygens). Weak but highly directional C–H⋯O interactions occur between the acidic benzylic protons and the nitro oxygens of adjacent molecules, forming a 2D sheet-like network that locks the conformation in place.
Understanding these supramolecular synthons is vital for formulation scientists, as these exact non-covalent interactions dictate the compound's solubility, dissolution rate, and potential for polymorphism during drug manufacturing.
References
Title: Discovery of N-(thiazol-2-yl)
Title: Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide detailing the pharmacological applications, mechanistic pathways, and validated experimental workflows for nitrobenzyl morpholine derivatives.
Executive Summary
Nitrobenzyl morpholine derivatives represent a highly versatile and privileged pharmacophore in modern medicinal chemistry. By integrating the tunable lipophilicity of the morpholine ring with the electronic properties of the nitrobenzyl moiety, researchers have developed potent agents capable of targeting complex biological pathways. This guide synthesizes current literature to provide drug development professionals with a deep dive into the structural pharmacology, oncological and antimicrobial applications, and self-validating experimental protocols associated with this scaffold.
Structural Pharmacology & Mechanistic Rationale
The core efficacy of the nitrobenzyl morpholine scaffold stems from its unique physicochemical properties[1].
The Morpholine Ring: Acting as a versatile pharmacophore, the oxygen atom serves as a strong hydrogen bond acceptor, while the basic nitrogen allows for facile functionalization[2]. This dual nature optimizes the lipophilicity-hydrophilicity balance (LogP), which is critical for controlling blood-brain barrier (BBB) permeability or enhancing solvent-region interactions within receptor pockets[3].
The Nitrobenzyl Moiety: The nitro group provides a robust electron-withdrawing characteristic, altering the electron density of the adjacent aromatic ring. This creates a planar system highly optimized for
π−π
stacking and hydrophobic interactions within the active sites of target enzymes[1].
Androgen Receptor (AR) Antagonism in Prostate Cancer
In the development of targeted anti-prostate cancer therapeutics, nitrobenzyl morpholine derivatives have emerged as highly potent AR antagonists. Molecular docking and structure-activity relationship (SAR) studies reveal that the morpholine group extends directly into the solvent-exposed region of the Androgen Receptor[3]. This specific orientation provides an optimal site for structural tuning. By modifying these solvent-region interactions, compounds derived from 4-(3-nitrobenzyl)morpholine effectively block AR transcriptional activity, demonstrating superior antiproliferative effects against LNCaP prostate cancer cells when compared to standard clinical therapies like Enzalutamide[3].
Dual EGFR/COX-2 Inhibition in Solid Tumors
Advanced pyrimidine-5-carbonitrile derivatives incorporating a p-nitrobenzyl morpholine moiety have demonstrated remarkable broad-spectrum cytotoxicity against solid tumors[4]. These compounds act as dual inhibitors of Wild-Type Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2)[5].
The mechanistic synergy is profound: inhibiting the EGFR tyrosine kinase directly halts cellular proliferation by blocking the G1 phase of the cell cycle. Simultaneously, COX-2 inhibition suppresses Prostaglandin E2 (PGE2) production, which collectively triggers a massive increase in caspase-3-dependent apoptosis[4].
Fig 1: Dual EGFR/COX-2 inhibition pathway by nitrobenzyl morpholine derivatives.
Beyond oncology, the scaffold exhibits potent antimicrobial properties. When p-nitrobenzyl bromide is coupled with morpholine or related heteroaromatics to form 2-aryl-thiazolidin-4-one derivatives, the resulting compounds display significant antibacterial efficacy against Gram-negative pathogens. Specifically, these derivatives have shown potent minimum inhibitory concentrations (MIC) against Klebsiella pneumoniae. The morpholine moiety at position 3 of the thiazolidinone ring is the primary driver of this activity, likely disrupting bacterial cell wall synthesis or interfering with essential metabolic enzymatic pathways.
Validated Experimental Workflows & Protocols
To ensure scientific rigor and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.
Synthesis of 4-(Nitrobenzyl)morpholine Intermediates
Causality of Reagents: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in anhydrous tetrahydrofuran (THF) ensures the complete deprotonation of morpholine. This drives the nucleophilic substitution of the nitrobenzyl bromide to completion while preventing the formation of poly-alkylated byproducts.
Step-by-Step Protocol:
Dissolve 1.0 eq of p-nitrobenzyl bromide in anhydrous THF under an inert nitrogen atmosphere to prevent oxidative degradation.
Add 1.2 eq of morpholine dropwise at 0°C to control the exothermic reaction and minimize side-product formation.
Introduce 1.5 eq of DBU and stir the mixture at ambient temperature for 4-6 hours.
Self-Validation Check: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material spot validates reaction completion.
Quench with distilled water and extract the product with dichloromethane (3 x 20 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Structural Validation: Confirm purity (>95%) using
1H
NMR. The presence of characteristic morpholine
CH2
triplets around
δ
3.68–3.70 ppm and
δ
3.89–3.92 ppm definitively confirms the successful N-alkylation[4].
In Vitro Cytotoxicity Evaluation (SRB Assay)
Causality of Assay Choice: The Sulforhodamine B (SRB) assay is chosen over the standard MTT assay because it measures total cellular protein biomass rather than metabolic activity, which can be artificially skewed by compounds interacting directly with mitochondrial enzymes.
Step-by-Step Protocol:
Seed target cancer cells (e.g., Colo-205 or LNCaP) in 96-well plates at a density of
5×103
cells/well and incubate for 24 hours at 37°C in 5%
CO2
.
Treat cells with serial dilutions of the synthesized compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) as a negative control and a known inhibitor (e.g., Erlotinib) as a positive control.
After 48 hours, fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Causality: Cold TCA permanently precipitates cellular proteins to the bottom of the well, locking the biological state and providing a stable, self-validating baseline for dye binding.
Wash plates thoroughly with deionized water and stain with 0.4% SRB solution for 10 minutes.
Wash with 1% acetic acid to remove unbound dye, then solubilize the bound dye in 10 mM Tris base.
Measure absorbance at 540 nm using a microplate reader and calculate the
IC50
using non-linear regression analysis.
Fig 2: Self-validating experimental workflow for compound synthesis and biological evaluation.
Quantitative Efficacy Data
The following table summarizes the quantitative biological activity of key nitrobenzyl morpholine derivatives across multiple therapeutic areas:
Nitrobenzyl morpholine derivatives offer an exceptional platform for drug discovery. Their ability to simultaneously modulate physicochemical properties (via the morpholine ring) and electronic/steric interactions (via the nitrobenzyl group) makes them ideal candidates for multi-target drug design. Future research should prioritize optimizing the pharmacokinetic (ADME) profiles of these compounds, specifically focusing on oral bioavailability and targeted delivery systems for solid tumors and resistant bacterial strains.
ACS Publications (2025). "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability". Journal of Medicinal Chemistry.[Link]
Reda, N., et al. (2023). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies". RSC Advances.[Link]
Prasad, D., et al. (2011). "Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives". Organic and Medicinal Chemistry Letters.[Link]
Bioreductive Triggers and Epigenetic Targeting: The 4-(4-Nitrobenzyl)morpholine Scaffold
Whitepaper Published: March 14, 2026 | Tokyo, Japan Topic: Mechanism of Action for 4-(4-Nitrobenzyl)morpholine Compounds Prepared By: Senior Application Scientist, Drug Discovery & Epigenetics Executive Summary The compo...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper Published: March 14, 2026 | Tokyo, Japan
Topic: Mechanism of Action for 4-(4-Nitrobenzyl)morpholine Compounds
Prepared By: Senior Application Scientist, Drug Discovery & Epigenetics
Executive Summary
The compound 4-(4-nitrobenzyl)morpholine (CAS: 6425-46-3)[1] is a highly versatile chemical scaffold that serves a dual purpose in modern pharmacology. Structurally, it combines the electron-withdrawing stability of a nitrobenzyl group with the aqueous solubility and basicity of a morpholine ring. In drug development, this scaffold is primarily utilized in two domains: as a structural intermediate for highly potent targeted covalent inhibitors (such as EZH2 inhibitors)[2], and as a foundational model for Hypoxia-Activated Prodrugs (HAPs) , where the nitrobenzyl moiety acts as a bioreductive trigger[3].
This technical guide dissects the electronic causality behind its mechanism of action, details the structure-activity relationships governing its fragmentation, and provides a self-validating experimental workflow for evaluating its bioreductive cleavage.
Core Mechanism of Action: The Bioreductive Electronic Cascade
The pharmacological utility of the 4-(4-nitrobenzyl)morpholine scaffold in prodrug design is dictated by the redox potential of the nitro (
−NO2
) group. In healthy, normoxic tissues, the strong electron-withdrawing nature of the
−NO2
group stabilizes the benzylic carbon-nitrogen bond, keeping the morpholine payload securely attached. However, in hypoxic microenvironments (e.g., solid tumors or necrotic bacterial granulomas), specific oxidoreductases catalyze its reduction, fundamentally altering the molecule's electronic landscape[3].
Phase 1: Enzymatic Reduction and Futile Cycling
When exposed to one-electron reductases (like Cytochrome P450 oxidoreductase, POR), the nitro group is reduced to a nitro radical anion (
NO2∙−
).
Causality in Normoxia: If oxygen is present, it rapidly strips the electron from the radical, regenerating the parent prodrug and producing superoxide (
O2∙−
). This "futile cycling" is the primary mechanism that prevents premature drug release in healthy tissues.
Causality in Hypoxia: In the absence of oxygen, the radical undergoes further reduction (adding more electrons and protons) to form a hydroxylamine (
−NHOH
) or a fully reduced amine (
−NH2
).
Phase 2: 1,6-Elimination and Payload Release
The conversion of the electron-withdrawing
−NO2
to an electron-donating
−NHOH
or
−NH2
triggers a massive shift in electron density. The lone pair on the newly formed nitrogen pushes electron density into the aromatic ring, initiating a 1,6-elimination cascade . This electronic push cleaves the benzylic C-N bond, expelling the free morpholine effector and leaving behind a highly reactive aza-quinone methide byproduct[3].
Figure 1: Bioreductive activation pathway of 4-(4-nitrobenzyl)morpholine under hypoxic vs. normoxic conditions.
Structural Variations and Fragmentation Kinetics
To optimize the release rate of the morpholine payload, medicinal chemists modify the benzyl ring. The rate of fragmentation is intrinsically linked to the stabilization of the developing positive charge at the benzylic carbon during the transition state of the 1,6-elimination[3].
Electron-donating substituents (e.g., methoxy groups) accelerate the fragmentation, whereas electron-withdrawing groups severely retard it. The table below synthesizes standard structure-activity relationship (SAR) kinetic parameters for nitrobenzyl-morpholine fragmentation following enzymatic reduction by E. coli nitroreductase (NTR).
Table 1: Kinetic Parameters of Substituted Nitrobenzyl Fragmentation
Compound Variant
Substituent (
σp
)
NTR Efficiency (
kcat/Km
) [
M−1s−1
]
Fragmentation
t1/2
(min)
Unsubstituted
H (0.00)
4.5×104
12.4
Electron-Donating
2-Methoxy (-0.27)
3.8×104
3.1
Electron-Withdrawing
2-Fluoro (+0.06)
5.1×104
45.8
Data interpretation: While the 2-fluoro variant binds efficiently to the enzyme, its electron-withdrawing nature prevents rapid benzylic cleavage, resulting in a prolonged half-life. Conversely, the 2-methoxy variant fragments almost immediately upon reduction.
Application in Epigenetic Targeting (EZH2 Inhibitors)
Beyond bioreductive prodrugs, the 4-(4-nitrobenzyl)morpholine scaffold is a critical building block in the synthesis of advanced epigenetic therapeutics. For example, in the development of SAM-noncompetitive covalent EZH2 inhibitors, researchers utilize derivatives like 4-(4-bromo-3-nitrobenzyl)morpholine[2].
Mechanistic Rationale: The morpholine ring is strategically preserved to maintain aqueous solubility and favorable pharmacokinetic properties. The nitrobenzyl core is subsequently reduced to an aniline derivative, which is then functionalized to create a highly potent covalent warhead. This structural integration yields inhibitors with exceptional enzymatic inhibitory activity (IC50 ~ 2.5 nM against EZH2 Y641F mutants) and profound cellular potency in lymphoma models[2].
Self-Validating Experimental Protocol: In Vitro Hypoxic Activation Assay
To rigorously evaluate the mechanism of action and cleavage kinetics of a 4-(4-nitrobenzyl)morpholine compound, the assay must be self-validating. This means incorporating an internal mass-balance feedback loop to ensure that the disappearance of the prodrug strictly correlates with the appearance of the free morpholine, ruling out off-target degradation.
Step-by-Step Methodology
Enzymatic Mixture Preparation:
Prepare a 100 µM solution of the 4-(4-nitrobenzyl)morpholine compound in 50 mM phosphate buffer (pH 7.4).
Add 10 µM of an internal standard (e.g., deuterated morpholine) for precise LC-MS quantification.
Introduce 1 mM NADPH (electron donor) and 10 µg/mL purified E. coli NTR.
Environmental Segregation (The Control Loop):
Split the mixture into two sealed cohorts.
Purge Cohort A with 95%
N2
/ 5%
CO2
in a hypoxic chamber (
<0.1%O2
) for 30 minutes prior to enzyme addition.
Incubate Cohort B in a standard normoxic incubator (
21%O2
).
Reaction Quenching (Causality of Choice):
At predetermined time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile .
Why cold MeCN? It instantly denatures the NTR enzyme and precipitates proteins, halting the highly rapid radical reactions and freezing the kinetic state of the sample.
Orthogonal Analysis & Mass Balance Validation:
Analyze the supernatant via LC-MS/MS. Quantify the AUC (Area Under Curve) for both the parent prodrug and the released morpholine.
Self-Validation Check: Calculate the molar mass balance. The sum of[Unreacted Prodrug] + [Free Morpholine] must equal the initial starting concentration (
±5%
). A deficit indicates alternative radical scavenging or side-reactions.
Figure 2: Self-validating experimental workflow for evaluating hypoxia-specific prodrug cleavage.
Cas 100-14-1,4-Nitrobenzyl chloride. Source: lookchem.com.
Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines. Source: Journal of Medicinal Chemistry - ACS Publications.
Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Source: ResearchGate.
From 4-nitrotoluene and 4,4'-dinitrobibenzyl to E-4,4'dinitrostilbene: An electro chemical approach. Source: ResearchGate.
An In-depth Technical Guide to Cis/Trans Isomerism in 2,6-Dimethylmorpholine Synthesis
Abstract 2,6-Dimethylmorpholine is a pivotal heterocyclic compound, widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its biological activity and physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2,6-Dimethylmorpholine is a pivotal heterocyclic compound, widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its biological activity and physicochemical properties are often contingent on the stereochemistry of the two methyl groups on the morpholine ring, which can exist as either cis or trans isomers. For many applications, the cis-isomer is the preferred stereoisomer, exhibiting superior efficacy, for instance, in certain crop protection agents.[4] This technical guide provides an in-depth exploration of the synthesis of 2,6-dimethylmorpholine, with a core focus on the principles and methodologies governing the formation and control of its cis and trans isomers. We will delve into the mechanistic underpinnings of key synthetic routes, present field-proven experimental protocols, and offer insights into the analytical techniques essential for isomer characterization and separation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of synthetic organic chemistry.
Introduction: The Significance of Stereoisomerism in 2,6-Dimethylmorpholine
The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry and materials science. The introduction of two methyl groups at the 2 and 6 positions gives rise to two diastereomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine.
The spatial arrangement of these methyl groups profoundly influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. Consequently, the selective synthesis of a single isomer is often a primary objective in the development of active pharmaceutical ingredients (APIs) and agrochemicals. For example, the fungicide Fenpropimorph's biological activity is primarily attributed to the (S,S)-cis isomer.[5] This underscores the necessity for robust synthetic strategies that can predictably control the cis/trans isomer ratio.
Primary Synthetic Pathway: Acid-Catalyzed Cyclization of Diisopropanolamine
The most prevalent industrial method for the synthesis of 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[4] This reaction, typically employing a strong acid like sulfuric acid, is a dehydration process that leads to the formation of the morpholine ring. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, offering a clear example of kinetic versus thermodynamic control.[6][7][8]
Reaction Mechanism and Stereochemical Control
The cyclization of diisopropanolamine proceeds through the protonation of the hydroxyl groups, followed by intramolecular nucleophilic attack of the other hydroxyl group, leading to the elimination of water. The formation of the two stereoisomers can be rationalized by considering the transition states leading to the cis and trans products.
2.1.1. Kinetic vs. Thermodynamic Control
In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control.[6][8]
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest (the kinetic product) will be the major product.[7][9] This corresponds to the reaction pathway with the lowest activation energy.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and an equilibrium is established.[8] Under these conditions, the most stable product (the thermodynamic product) will predominate.[7]
In the synthesis of 2,6-dimethylmorpholine via diisopropanolamine cyclization, the cis isomer is generally the thermodynamically more stable product, while the trans isomer can be favored under certain kinetically controlled conditions. However, patents describe methods to obtain a high proportion of the cis-isomer, suggesting that the reaction conditions can be manipulated to favor the thermodynamic product.[4][10][11]
The following diagram illustrates the general principle of kinetic versus thermodynamic control:
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
Experimental Protocol for High Cis-Isomer Synthesis
The following protocol is adapted from patented industrial processes and is designed to maximize the yield of the cis-2,6-dimethylmorpholine isomer.[4][10]
Materials:
Diisopropanolamine
Concentrated Sulfuric Acid (96-98%)
Sodium Hydroxide solution (50%)
Chloroform (for extraction)
Anhydrous Potassium Carbonate (for drying)
Procedure:
In a reaction flask equipped with a mechanical stirrer, thermometer, and a distillation apparatus, carefully and simultaneously add diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.[4][10] The addition should be controlled to allow the reaction temperature to rise to 100-120°C from the heat of reaction.[4]
After the addition is complete, heat the reaction mixture to 180-185°C for 3 to 5 hours.[4][10] During this time, water will distill from the reaction mixture.
Cool the reaction mixture and slowly add it to a stirred solution of 50% sodium hydroxide until the pH is approximately 14.
Separate the organic layer and extract the aqueous layer twice with chloroform.
Combine the organic layers and dry over anhydrous potassium carbonate.
Filter to remove the drying agent and remove the chloroform by distillation.
The crude 2,6-dimethylmorpholine can be purified by fractional distillation.[10]
Influence of Reaction Parameters on Isomer Ratio
Several factors can be adjusted to influence the cis/trans isomer ratio in the final product.
Parameter
Effect on Cis/Trans Ratio
Rationale
Temperature
Higher temperatures (185-220°C) favor the cis isomer.[11]
Promotes equilibrium, favoring the more stable thermodynamic product.[6][8]
Reaction Time
Longer reaction times favor the cis isomer.
Allows the reaction to reach thermodynamic equilibrium.[6][7]
Sulfuric Acid Concentration
Higher molar ratios of H₂SO₄ to diisopropanolamine (e.g., up to 3:1) can increase the cis isomer content.[4][10]
The excess acid can facilitate the isomerization of the trans to the cis isomer.[11]
The following table summarizes the results from various patented examples:
This data clearly demonstrates that by manipulating the reaction conditions, a high proportion of the desired cis-isomer can be achieved.
Alternative Synthetic Routes
While the acid-catalyzed cyclization of diisopropanolamine is the most common method, other synthetic strategies have been explored.
Catalytic Hydrogenation of Oxazines
The catalytic hydrogenation of substituted 1,3-oxazines can also yield 2,6-dimethylmorpholines.[12][13][14] This method offers an alternative pathway where the stereochemistry can potentially be controlled by the choice of catalyst and hydrogenation conditions. The stereochemical outcome of the reduction is influenced by the facial selectivity of hydrogen addition to the C=N bond of the oxazine ring.
Caption: General scheme for 2,6-dimethylmorpholine synthesis via oxazine hydrogenation.
The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction parameters such as temperature, pressure, and solvent can influence the diastereoselectivity of the hydrogenation.[15][16]
Isomerization of trans-2,6-Dimethylmorpholine
It is also possible to convert the less desired trans-isomer into the more valuable cis-isomer. This can be achieved by heating a mixture of the isomers with an excess of sulfuric acid at high temperatures (185-220°C).[11] Another patented method describes the isomerization of trans-2,6-dimethylmorpholine to the cis-isomer in the presence of hydrogen and a palladium-containing catalyst.[15] This process is advantageous as it avoids the formation of large amounts of salt by-products that occur with sulfuric acid-mediated isomerization.[15]
Analytical Methods for Isomer Characterization and Separation
The accurate determination of the cis/trans isomer ratio is crucial for quality control and process optimization. Several analytical techniques are routinely employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the cis and trans isomers of 2,6-dimethylmorpholine.[17] The two isomers often have slightly different boiling points and polarities, which allows for their separation on a suitable GC column. The relative peak areas in the chromatogram can be used to determine the isomer ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation and differentiation of cis and trans isomers.[18][19][20] The chemical shifts and coupling constants of the protons and carbons in the morpholine ring are sensitive to the relative stereochemistry of the methyl groups.
¹H NMR: The coupling constants between the protons on the carbons bearing the methyl groups and the adjacent methylene protons can often distinguish between the cis and trans isomers. The Karplus relationship predicts that the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons.[18]
¹³C NMR: The chemical shifts of the methyl carbons and the ring carbons can also differ between the two isomers due to different steric environments.
Separation of Isomers
While controlling the synthesis to favor one isomer is ideal, it is sometimes necessary to separate a mixture of isomers.
Fractional Distillation: Due to the difference in their boiling points, fractional distillation can be used to separate the cis and trans isomers.[10]
Crystallization: Selective crystallization of a salt of one of the isomers can be an effective method for separation. For example, a method for purifying cis-2,6-dimethylmorpholine involves its crystallization as an acetate or butyrate salt.[17] Racemic trans-2,6-dimethylmorpholine can be resolved into its enantiomers by forming diastereomeric salts with an optically active acid, such as mandelic acid.[21]
Conclusion
The stereoselective synthesis of 2,6-dimethylmorpholine is a critical aspect of its application in the pharmaceutical and agrochemical industries. The acid-catalyzed cyclization of diisopropanolamine is a robust and scalable method that allows for the preferential formation of the thermodynamically favored cis-isomer by carefully controlling the reaction conditions. Understanding the principles of kinetic and thermodynamic control is paramount for optimizing this process. Furthermore, a suite of analytical techniques, including GC and NMR, are essential for the accurate characterization and quantification of the isomeric products. For applications requiring high isomeric purity, methods for the separation of the cis and trans isomers, such as fractional distillation and selective crystallization, are available. This guide provides a comprehensive overview of the key considerations for researchers and professionals working with this important heterocyclic building block.
References
Bremus, H., et al. (1982). Preparation of cis-2,6-dimethylmorpholine. U.S.
Bremus, H., et al. (1983). Process for the preparation of cis-2,6-dimethyl morpholine.
Butler, J. D. (1963). Isomerization of 2, 6-dimethylmorpholine. U.S.
Gambera, G., et al. (2011). Dynamic resolution of α-substituted dihydrocinnamic aldehydes. A new asymmetric synthesis of. AMS Tesi di Laurea. [Link]
Su, W. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 897. [Link]
Fischer, R., et al. (1981). Preparation of cis-2,6-dimethylmorpholine. U.S.
Li, J., et al. (2020). Method for purifying cis-2, 6-dimethyl morpholine.
Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
Ghorpade, S. R., et al. (2010). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC. [Link]
Acker, T., et al. (2010). Racemic separation of 2,6-trans-dimethymorpholine. U.S.
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Reddit. (2022). Thermodynamic vs Kinetic Control. [Link]
Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]
ResearchGate. (2024). Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts. [Link]
ResearchGate. Catalyst control over sixfold stereogenicity. [Link]
Blakey, S. B., et al. (2021). Synthesis, Stereochemical Assignment, and Enantioselective Catalytic Activity of Late Transition Metal Planar Chiral Complexes. PMC. [Link]
MDPI. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry. [Link]
University of Warwick. (2026). The secret lives of catalysts: how microscopic networks power reactions. [Link]
Walsh Medical Media. (2022). The Effect of Stereochemistry in Catalysis. [Link]
Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry, 8(3), 370-373. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
ResearchGate. Synthesis of oxazines, benzoxazines, thiopyrans, and thiazines. [Link]
Indian Academy of Sciences. (2015). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. [Link]
ResearchGate. Intermolecular Cyclization of Diethanolamine and Methylamine to N,N′-Dimethylpiperazine over Zeolites under High Pressure. [Link]
Abraham, R. J., et al. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 38(7), 537-545. [Link]
ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
Widdifield, C. M., et al. (2018). NMR Crystallography of the Polymorphs of Metergoline. Molecules, 23(10), 2479. [Link]
ResearchGate. ChemInform Abstract: Intermolecular Cyclization of Diethanolamine and Methylamine to N- Methylpiperazine Over Zeolites. [Link]
Morpholine Derivatives in Medicinal Chemistry: A Structural, Pharmacokinetic, and Synthetic Paradigm
Executive Summary Morpholine, a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry [1]. As drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine, a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry [1]. As drug discovery pivots toward increasingly complex targets, the incorporation of morpholine is rarely an accidental discovery; rather, it is a calculated structural intervention. This whitepaper provides an in-depth technical analysis of morpholine's physicochemical causality, its critical role in kinase inhibition, and the validated synthetic methodologies required to integrate it into complex active pharmaceutical ingredients (APIs).
The Physicochemical and Pharmacokinetic Causality of Morpholine
Why do medicinal chemists systematically append a morpholine ring to lead compounds? The answer lies in its ability to simultaneously modulate pharmacokinetics (PK) and target binding affinity [6].
Basicity and pKa Modulation: The electronegative oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, significantly lowering the basicity of the amine nitrogen (pKa ~ 8.3) compared to its all-carbon analog, piperidine (pKa ~ 11.2). This subtle shift ensures that morpholine derivatives are only partially protonated at physiological pH (7.4), striking an optimal balance between aqueous solubility and lipophilic membrane permeability.
Metabolic Stability: Morpholine is generally resistant to extensive oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to open-chain dialkylamines, reducing the risk of toxic reactive metabolite formation and extending the drug's half-life.
Directional Hydrogen Bonding: The oxygen atom acts as a rigid, predictable hydrogen-bond acceptor, while the nitrogen can act as a donor (in secondary amines) or an acceptor. This dual capacity is a critical determinant in designing hinge-region binders for kinase targets [2].
Target-Specific Efficacy: The PI3K/AKT/mTOR Axis
Morpholine's most celebrated role in targeted oncology is its structural necessity in Phosphatidylinositol 3-Kinase (PI3K) inhibitors. The oxygen atom of the morpholine ring consistently forms a critical hydrogen bond with the backbone amide of Val851 (in PI3Kγ) or Val882 (in PI3Kα) within the ATP-binding pocket [2, 3].
Without the morpholine moiety, compounds like Buparlisib and Copanlisib lose their high-affinity anchoring to the kinase hinge region, resulting in a dramatic drop in potency.
PI3K/AKT/mTOR signaling cascade illustrating targeted inhibition by morpholine derivatives.
Quantitative Data: Morpholine in Clinical Candidates
The versatility of morpholine is evident across various therapeutic areas. The table below summarizes the causality of morpholine integration in several blockbuster and investigational drugs.
Drug Name
Primary Target
Indication
Causality of Morpholine Function
IC50 / Affinity
Gefitinib
EGFR
Non-Small Cell Lung Cancer
Acts as a solubilizing appendage; optimizes PK profile and oral bioavailability.
< 10 nM
Linezolid
Bacterial Ribosome
Gram-positive infections
Enhances safety profile, metabolic stability, and tissue penetration.
MIC ~2 µg/mL
Buparlisib
Pan-PI3K
Oncology (Investigational)
Acts as a critical H-bond acceptor at the Val851/Val882 hinge region.
~ 50 nM
Rivaroxaban
Factor Xa
Thrombosis
Occupies the S4 pocket, enhancing binding affinity via van der Waals interactions.
0.4 nM
Synthetic Methodologies: The Buchwald-Hartwig Amination
To integrate a morpholine ring onto an unactivated aryl scaffold, direct nucleophilic aromatic substitution (SNAr) is often insufficient unless the aryl ring is highly electron-deficient. Therefore, the Palladium-catalyzed Buchwald-Hartwig cross-coupling remains the industry standard [4].
Step-by-step workflow of the Pd-catalyzed Buchwald-Hartwig amination for N-aryl morpholine.
Experimental Protocol: Synthesis of N-Aryl Morpholines
This protocol is designed as a self-validating system, incorporating in-process controls and specific stoichiometric ratios to prevent catalyst poisoning, based on validated industrial methodologies [5].
Step 1: Preparation of the Catalytic Species
In a thoroughly dried, nitrogen-purged 2-necked round-bottom flask, charge Bis(dibenzylideneacetone)palladium(0)[Pd(dba)2] (1.5 mol%) and the bulky biaryl phosphine ligand XPhos (3.0 mol%).
Causality: The strict 1:2 ratio of Pd to XPhos ensures the formation of the active mono-ligated Pd(0) species. The steric bulk of XPhos facilitates the challenging reductive elimination step, preventing the reaction from stalling.
Step 2: Base and Solvent Addition
Add Sodium tert-butoxide (NaOtBu) (2.0 equiv.) and anhydrous, degassed toluene (5 mL per mmol of substrate).
Causality: Degassing toluene (via N2 bubbling for 30 min) is critical to prevent the oxidation of the electron-rich XPhos ligand and the Pd(0) catalyst. NaOtBu acts as a strong, non-nucleophilic base that drives the deprotonation of the coordinated morpholine intermediate without competing as a nucleophile.
Step 3: Substrate Introduction
Stir the mixture at room temperature for 5 minutes to pre-form the active catalyst complex.
Add the Aryl Chloride (1.0 equiv.) and Morpholine (1.5 equiv.) in one continuous portion.
Step 4: Reaction Execution & Self-Validation
Heat the mixture to reflux (approx. 110°C) for 6 hours.
Self-Validation Check: Monitor the reaction via Gas Chromatography (GC) or TLC. The complete disappearance of the aryl chloride peak validates 100% conversion. Do not proceed to workup until the starting material is consumed, as unreacted aryl chlorides complicate purification.
Step 5: Workup and Purification
Cool the reaction to room temperature and quench with distilled water (10 mL) to deactivate the catalyst and dissolve inorganic salts.
Extract the organic layer, wash sequentially with water and brine, and dry over anhydrous Na2SO4.
Concentrate under reduced pressure and purify via silica gel column chromatography (using a Hexane:Ethyl Acetate gradient) to isolate the pure N-aryl morpholine.
Conclusion
Morpholine is not merely a structural placeholder; it is a finely tuned physicochemical modulator. Whether serving as a critical pharmacophore in PI3K inhibitors or as a solubilizing appendage in EGFR antagonists, its successful integration requires a deep understanding of both target biology and synthetic feasibility. By leveraging advanced cross-coupling techniques, medicinal chemists can continue to exploit this privileged scaffold to design safer, more efficacious therapeutics.
References
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
Source: PubMed / Medicinal Research Reviews
URL
Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK)
Title: Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines
Source: ACS Medicinal Chemistry Letters
URL
Title: Application Notes and Protocols: Synthesis of N-Aryl Morpholines
Source: Benchchem
URL
Source: Tokyo Chemical Industry (TCI)
Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)
Exploratory
Commercial suppliers of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
The Strategic Role of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine in Modern Drug Discovery: A Technical Guide to Sourcing, Validation, and Application Introduction to the Scaffold In the highly optimized landscape of modern...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Role of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine in Modern Drug Discovery: A Technical Guide to Sourcing, Validation, and Application
Introduction to the Scaffold
In the highly optimized landscape of modern drug discovery, selecting the right building blocks can dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of a target active pharmaceutical ingredient (API). 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) is a highly specialized, bifunctional intermediate. It bridges the well-documented ADME (Absorption, Distribution, Metabolism, and Excretion) benefits of the morpholine scaffold with the synthetic versatility of a latent aniline linker. This guide provides an authoritative framework for researchers and drug development professionals to source, validate, and deploy this reagent in complex synthetic pathways.
Structural & Mechanistic Rationale
To understand the utility of this specific building block, we must deconstruct its structural components and the causality behind their selection in medicinal chemistry:
The Morpholine Core: Morpholine is universally recognized as a privileged scaffold in CNS and oncology drug discovery[1]. Its well-balanced lipophilic-hydrophilic profile and a pKa similar to physiological blood pH (~8.3) enhance both aqueous solubility and blood-brain barrier (BBB) permeability[2].
The 2,6-Dimethyl Substitution: Unsubstituted morpholines are susceptible to cytochrome P450-mediated oxidative metabolism adjacent to the oxygen atom. The addition of methyl groups at the 2 and 6 positions sterically hinders this oxidation, significantly increasing the metabolic half-life of the resulting drug[1]. Furthermore, the cis-isomer of 2,6-dimethylmorpholine locks the ring into a stable chair conformation with both methyl groups in equatorial positions[3]. This conformational restriction reduces the entropic penalty upon target binding, often increasing receptor affinity[4].
The 4-Nitrobenzyl Linker: The nitrobenzyl moiety serves as a robust, protecting-group-free precursor. The electron-withdrawing nitro group is highly stable to various harsh upstream synthetic conditions (e.g., alkylations, cross-couplings) but can be cleanly and selectively reduced to an amine when required. This provides a nucleophilic handle for late-stage amide coupling or urea formation.
Commercial Landscape & Supplier Evaluation
When sourcing CAS 415719-74-3, researchers must balance chemical purity, isomer ratio, and supply chain reliability. Relying on a single vendor for critical intermediates poses a risk to project timelines. Below is a summarized evaluation of verified commercial suppliers.
Table 1: Commercial Supplier Landscape for CAS 415719-74-3
A core tenet of rigorous chemical synthesis is that no commercial reagent should be assumed to be 100% pure or isomerically uniform upon receipt. Introducing an impure building block into a multi-step synthesis compounds errors and drastically reduces final yields. The following self-validating analytical workflow must be executed prior to use.
Self-validating analytical workflow for commercial reagent verification.
Causality of the Analytical Steps:
LC-MS confirms the exact mass (m/z ~251 [M+H]+) and assesses overall UV purity. However, LC-MS cannot easily distinguish between the cis and trans isomers of the 2,6-dimethylmorpholine ring. Therefore, 1H NMR is the critical validation step. The cis-isomer displays distinct signals that confirm the equatorial positioning of the methyl groups[4].
Validates the linkage between the morpholine nitrogen and the benzyl group.
Synthetic Workflow & Downstream Applications
Once validated, 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is typically deployed as a precursor to 4-(4-aminobenzyl)-2,6-dimethylmorpholine. This aniline derivative is a highly sought-after nucleophile for assembling kinase inhibitors and CNS-active agents.
Downstream synthetic application of the morpholine building block.
Preparation: Dissolve 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
Causality: Methanol is chosen because it effectively solubilizes both the nitro starting material and the resulting polar amine, preventing the product from precipitating and deactivating the catalyst surface.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a gentle stream of argon.
Causality: Argon purging is a critical safety measure to prevent the premature ignition of methanol vapor by the highly active, pyrophoric palladium catalyst.
Reaction Execution: Evacuate the reaction flask and backfill with H2 gas (via a balloon). Stir vigorously at room temperature for 4-6 hours.
Causality: Catalytic hydrogenation is selected over metal/acid reductions (e.g., Fe/HCl) to avoid protonating the basic morpholine nitrogen, which complicates workup and reduces yield.
Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active, yellow-tinted nitro compound and the appearance of a highly polar, ninhydrin-positive spot confirms quantitative conversion.
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the aniline intermediate.
Phase 2: Amide Coupling (API Assembly)
Activation: In a flame-dried flask, dissolve the target carboxylic acid (Ar-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes.
Causality: Pre-activation with HATU forms a highly reactive O-At ester. Allowing 15 minutes for this complex to form minimizes side reactions (like guanidinylation) when the amine is subsequently introduced. DIPEA acts as a non-nucleophilic base to scavenge liberated protons without competing for the activated ester.
Coupling: Add the aniline intermediate from Phase 1 (1.0 eq) dissolved in a minimal volume of DMF. Stir at room temperature for 12 hours.
Self-Validation Check: Perform an LC-MS analysis of the crude reaction mixture. The chromatogram must show the desired product mass and the complete consumption of the aniline intermediate.
Purification: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc, dry the organic layer over Na2SO4, and purify via flash column chromatography to isolate the final API.
AK Scientific. "2,6-Dimethyl-4-(4-nitrobenzyl)morpholine". aksci.com. 6
ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience. 1
PubMed / Wiley. "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules". Medicinal Research Reviews. 2
RHHZ. "Synthesis and fungicidal activity study of novel daphneolone analogs with 2, 6-dimethylmorpholine". rhhz.net. 3
Application Note: Synthesis and Validation Protocol for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Context The incorporation of morph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Context
The incorporation of morpholine and its substituted derivatives into small-molecule scaffolds is a cornerstone strategy in medicinal chemistry to modulate physicochemical properties, such as solubility, metabolic stability, and target binding affinity. Specifically, 2,6-dimethylmorpholine provides unique steric bulk that has been successfully leveraged in the development of potent, orally efficacious androgen receptor (AR) antagonists with low blood-brain barrier (BBB) permeability[1].
This application note details the robust synthesis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS: 415719-74-3)[2]. The resulting nitrobenzyl derivative serves as a highly versatile intermediate; the nitro group can be readily reduced to an aniline, providing a synthetic handle for further functionalization (e.g., amide coupling, reductive amination) in drug discovery pipelines.
Mechanistic Rationale & Reaction Design
The synthesis relies on a bimolecular nucleophilic substitution (
SN2
) reaction. The secondary amine of 2,6-dimethylmorpholine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride (or bromide).
Causality in Experimental Choices:
Solvent (Acetonitrile - MeCN): A polar aprotic solvent is selected to accelerate the
SN2
pathway by leaving the nucleophile relatively unsolvated and reactive, while easily dissolving the electrophile.
Base (Potassium Carbonate -
K2CO3
): A mild, insoluble inorganic base is utilized as an acid scavenger to neutralize the
HCl
byproduct. This prevents the protonation of the morpholine precursor, which would otherwise quench its nucleophilicity.
K2CO3
is preferred over organic bases (like triethylamine) to simplify downstream aqueous workup.
Temperature (80°C): Mild heating overcomes the activation energy barrier introduced by the steric hindrance of the two methyl groups adjacent to the morpholine oxygen, which slightly restrict the conformational flexibility of the ring during the transition state.
Synthesis workflow for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine via SN2 alkylation.
Reagent Matrix
Reagent / Material
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role
2,6-Dimethylmorpholine
115.18
1.0
1.15 g (approx. 1.23 mL)
Nucleophile
4-Nitrobenzyl chloride
171.58
1.1
1.89 g
Electrophile
Potassium Carbonate (
K2CO3
)
138.21
2.0
2.76 g
Acid Scavenger
Acetonitrile (MeCN)
41.05
N/A
30 mL
Solvent
Note: 4-nitrobenzyl chloride is a known severe eye/skin irritant and potential sensitizer[3]. Handle strictly within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylmorpholine (1.15 g, 10.0 mmol).
Solvation: Dilute the amine in anhydrous Acetonitrile (30 mL) under a nitrogen atmosphere to prevent oxidative side reactions.
Base Addition: Add finely powdered, anhydrous
K2CO3
(2.76 g, 20.0 mmol) in one portion. Stir the suspension at room temperature for 10 minutes.
Electrophile Addition: Slowly add 4-nitrobenzyl chloride (1.89 g, 11.0 mmol) to the stirring mixture. Expert Insight: Adding the electrophile after the base ensures any trace acid in the electrophile batch is immediately neutralized.
Phase 2: Execution and Monitoring
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath or heating mantle.
Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate solvent system. The product will appear as a new, UV-active spot (
Rf≈0.4
) distinct from the starting materials.
Phase 3: Workup and Purification
Quenching: Once the starting amine is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (
KCl
, unreacted
K2CO3
). Wash the filter cake with additional MeCN (15 mL).
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Extraction: Dissolve the crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (
2×30
mL) and brine (30 mL) to remove any residual polar impurities.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes to afford the pure title compound.
Downstream processing and purification self-correcting workflow.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, empirical analytical data must align with the theoretical structure. The following table outlines the expected spectral parameters for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (
C13H18N2O3
, MW: 250.29)[2].
Analytical Method
Expected Result / Signal
Structural Correlation
LC-MS (ESI+)
m/z=251.1[M+H]+
Confirms the exact mass of the alkylated product.
1
H NMR (CDCl
3
)
δ
8.18 (d,
J=8.5
Hz, 2H)
Aromatic protons adjacent to the nitro group.
1
H NMR (CDCl
3
)
δ
7.52 (d,
J=8.5
Hz, 2H)
Aromatic protons adjacent to the benzylic position.
1
H NMR (CDCl
3
)
δ
3.75 - 3.65 (m, 2H)
Methine protons of the morpholine ring (adjacent to oxygen).
Equatorial and axial methylene protons of the morpholine ring (adjacent to nitrogen).
1
H NMR (CDCl
3
)
δ
1.15 (d,
J=6.3
Hz, 6H)
Methyl groups at the 2,6-positions of the morpholine ring.
Note: 2,6-dimethylmorpholine is typically supplied as a mixture of cis and trans isomers. The cis isomer is thermodynamically favored. NMR spectra may show minor signal duplication if a mixture of diastereomers is present in the final product.
Application Note: Chemoselective Reduction of the Nitro Group on 4-Nitrobenzyl Compounds
Executive Summary & Strategic Importance In modern organic synthesis and drug development, 4-nitrobenzyl (4-NB) moieties are ubiquitous. They serve as robust protecting groups for alcohols, amines, and carboxylic acids,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In modern organic synthesis and drug development, 4-nitrobenzyl (4-NB) moieties are ubiquitous. They serve as robust protecting groups for alcohols, amines, and carboxylic acids, and are increasingly utilized as self-immolative linkers in antibody-drug conjugates (ADCs) and hypoxia-activated prodrugs (HAPs)[1][2]. The strategic reduction of the 4-nitrobenzyl group to its corresponding electron-donating 4-aminobenzyl derivative triggers a spontaneous 1,6-elimination (self-immolation), releasing the active molecular payload[2].
However, the reduction presents a significant chemoselectivity challenge. The goal is to achieve a high-yielding reduction of the nitro group without inducing premature hydrogenolysis (cleavage of the benzylic C-O or C-N bond) or reducing other sensitive functional groups on the molecule. This guide details field-proven, self-validating protocols to achieve precise chemoselective reduction.
Mechanistic Causality: The Haber Reduction Pathway
To engineer a reliable reduction protocol, one must understand the underlying electrochemical and chemical causality. The transformation of a nitroarene to an aniline follows the classic Haber mechanism, first proposed in 1898[3].
The reaction bifurcates into two potential pathways depending on the reaction kinetics and the local concentration of intermediates:
The Direct Pathway (Desired): The nitro group undergoes sequential two-electron reductions. It is first reduced to a highly reactive nitroso intermediate, then to an arylhydroxylamine, and finally to the target aniline[3].
The Condensation Pathway (Off-Target): If the reduction stalls or if the concentration of intermediates is too high, the electrophilic nitroso species can condense with the nucleophilic arylhydroxylamine to form an azoxyarene[3]. This off-target intermediate must then be forced through azo and hydrazo intermediates to finally yield the aniline, requiring significantly harsher conditions[3].
By carefully selecting the reducing agent and maintaining a controlled hydrogen-donor feed, we can kinetically favor the direct pathway and prevent the accumulation of condensation byproducts.
Caption: The Haber mechanism illustrating the direct reduction pathway vs. the condensation side-reactions.
Quantitative Data: Comparison of Reduction Modalities
Selecting the correct reducing agent depends strictly on the substrate's functional group tolerance. The following table synthesizes empirical data for various 4-nitrobenzyl reduction strategies:
Method / Reducing Agent
Catalyst
Solvent
Temp (°C)
Time
Yield (%)
Mechanistic Advantage & Causality
Catalytic Transfer Hydrogenation
10% Pd/C
Ethanol
80
1 - 24 h
>95%
Utilizes formic acid as an H-donor. Avoids high-pressure H2, strictly minimizing unwanted hydrogenolysis of the benzylic bond[1].
Metal-Mediated (Zn/AcOH)
None (Zn dust)
EtOH/H2O
RT
< 2 h
~85%
Mild, highly chemoselective. Ideal for complex prodrugs where transition metals might coordinate or degrade the payload[2].
Hydrazine Hydrate
Raney® Nickel
Isopropanol
85
1.5 h
91.1%
Rapid reduction. Excellent for substrates resistant to basic conditions, though Raney Ni requires careful handling[1].
Sodium Hydrosulfite
None (Na2S2O4)
Water/EtOH
45
24 h
~80%
Extremely mild, aqueous conditions. Useful for solid-supported substrates or highly sensitive biomolecules[4].
Validated Experimental Protocols
The following protocols have been engineered to ensure reproducibility and incorporate self-validating in-process controls.
Protocol A: Catalytic Transfer Hydrogenation (Pd/C with Formic Acid)
Causality for Choice: Using a liquid hydrogen donor like formic acid instead of H2 gas creates a controlled, steady release of hydrogen at the palladium surface. This kinetic control prevents the over-reduction (hydrogenolysis) of the benzylic C-O or C-N bonds—a common failure point when using high-pressure hydrogen gas[1].
Caption: Step-by-step workflow for the Catalytic Transfer Hydrogenation of 4-nitrobenzyl compounds.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrobenzyl compound (1.0 mmol) in 5 mL of absolute ethanol[1].
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (5 mol% relative to substrate) to the solution[1]. Safety Note: Pd/C can ignite volatile solvents in the presence of oxygen; perform this step under an inert argon or nitrogen atmosphere.
H-Donor Addition: While stirring vigorously, add formic acid (3.0 mmol) dropwise to the mixture[1]. The slow addition prevents thermal runaway and controls the generation of the active palladium-hydride species.
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle[1].
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS[1]. The disappearance of the yellow nitro compound and the emergence of the highly polar, UV-active aniline indicates completion.
Work-up: Upon completion, cool the mixture to room temperature[1]. Filter the suspension through a tightly packed pad of Celite® to remove the Pd/C catalyst[1]. Wash the pad with a small amount of ethanol to ensure quantitative transfer[1].
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product[1].
Causality for Choice: For highly complex molecules like hypoxia-activated prodrugs (e.g., 4-nitrobenzyl-SN-38), transition metal catalysts can cause payload degradation or unwanted epimerization. Zinc dust in mildly acidic conditions provides a purely electron-transfer-driven reduction that is highly chemoselective and preserves delicate structural integrity[2].
Step-by-Step Methodology:
Solvent Degassing: Purge 15 mL of ethanol and 5 mL of distilled water with argon for 20 minutes to remove dissolved oxygen, which can re-oxidize the sensitive aniline product or intermediate hydroxylamines[2].
Substrate Solubilization: Dissolve the 4-nitrobenzyl prodrug (approx. 0.021 mmol) in 6 mL of the deoxygenated ethanol, followed by the addition of 2 mL of deoxygenated water in a vented, septum-sealed 20 mL vial[2].
Reagent Addition: Add activated Zinc dust (11.0 mg, 0.168 mmol, ~8 equivalents) to the stirring solution[2].
Acidification: Inject reagent-grade acetic acid (5 µL, 0.084 mmol, ~4 equivalents) dropwise[2]. The acid serves as the proton source for the reduction.
Execution & Isolation: Allow the reaction to stir under argon at room temperature[2]. Monitor via LC-MS. Once complete, filter the unreacted zinc dust, neutralize the filtrate with saturated NaHCO3, and extract with ethyl acetate.
Troubleshooting & Analytical Validation
To ensure the protocol acts as a self-validating system, apply the following analytical checks:
Incomplete Reduction (Hydroxylamine Stalling): If LC-MS shows a mass of [M+H]+ corresponding to the hydroxylamine intermediate (Ar-NHOH), the reduction has stalled midway through the Haber pathway[3]. Correction: Increase the temperature slightly or add an additional 1-2 equivalents of the hydrogen donor/reducing agent.
Loss of Benzyl Group (Hydrogenolysis): If the free payload (e.g., free alcohol or amine) is detected without the benzyl linker, the conditions are too harsh, and benzylic cleavage has occurred. Correction: Switch from Pd/C to a less active catalyst (e.g., PtO2) or transition entirely to the milder Zn/AcOH protocol[1][2].
References
BenchChem Technical Support Team. "Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol." Benchchem.
Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.NIH PMC.
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.AIR Unimi.
The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).ResearchGate.
Guide to NMR Sample Preparation: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation and purity...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation and purity assessment of small molecules in drug discovery and development. The quality of the resulting spectrum, and the reliability of the data derived from it, are fundamentally dependent on the meticulous preparation of the sample. This application note provides a comprehensive, in-depth guide to the preparation of high-quality NMR samples for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, a representative substituted morpholine compound. We move beyond a simple checklist of steps to explain the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot common issues. Protocols for both standard qualitative analysis and high-precision quantitative NMR (qNMR) are detailed, ensuring applicability from initial structural confirmation to final purity determination.
Foundational Principles: The Science Behind a Perfect NMR Sample
A high-resolution NMR spectrum is not an accident; it is the result of careful control over the sample's chemical and physical environment. For a molecule like 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, understanding three core principles is paramount.
The Critical Role of Deuterated Solvents
In ¹H NMR spectroscopy, the proton signals from a standard (protiated) solvent would be overwhelmingly intense, completely obscuring the signals from the much less concentrated analyte.[1] Deuterated solvents, in which hydrogen atoms (¹H) are replaced with their isotope, deuterium (²H), are therefore essential.[2][3][4] Deuterium resonates at a completely different frequency, rendering the solvent invisible in the ¹H spectrum.[1]
Furthermore, modern NMR spectrometers utilize the deuterium signal to stabilize the magnetic field, a process known as the "deuterium lock" or "field-frequency lock".[1][4] This lock compensates for drift in the magnetic field over time, ensuring the stability and reproducibility required for long experiments and high-resolution data.[4]
Analyte Concentration: A Balance of Sensitivity and Resolution
The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) of the resulting spectrum. For a typical small molecule like 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (MW ≈ 264.3 g/mol ), a standard concentration range is recommended to achieve a good quality ¹H spectrum in a reasonable time.
For ¹H NMR: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.[5][6]
For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg is often required to obtain a spectrum with adequate S/N in a practical timeframe.[5]
It is crucial to note that overly concentrated samples can lead to viscosity-related line broadening and difficulty in shimming the magnet, which can degrade spectral resolution.[5]
The Imperative of Purity and Cleanliness
The sample submitted for NMR analysis must be free of all particulate matter and paramagnetic impurities.
Solid Particulates: Suspended solid particles, even microscopic dust, will severely degrade the magnetic field homogeneity within the sample volume.[6] This results in distorted, broad spectral lines that cannot be corrected by shimming.[6] Therefore, filtering the sample solution directly into the NMR tube is a mandatory step.[6][7]
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening and are a common source of poor-quality spectra.[7] Ensure all glassware is scrupulously clean and avoid using metal spatulas when handling the sample.
Systematic Protocol: From Powder to High-Resolution Spectrum
This section details the practical steps for preparing an NMR sample of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.
Internal Standard (for qNMR): e.g., Maleic acid, 1,4-Dinitrobenzene
Step 1: Solvent Selection Workflow
The primary criterion for solvent selection is the complete dissolution of the analyte.[4][11] Based on the structure of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, which contains both non-polar (dimethyl, benzyl) and polar (morpholine oxygen, nitro) groups, it is expected to be a moderately polar compound. The ideal solvent must not only dissolve the analyte but also have residual solvent peaks that do not overlap with key analyte signals.[11]
The following workflow provides a systematic approach to choosing the optimal solvent.
Caption: Systematic workflow for selecting a suitable deuterated solvent.
Table 1: Properties of Common Deuterated Solvents
Solvent
Residual ¹H Shift (ppm)
¹³C Shift (ppm)
Boiling Point (°C)
Polarity
Suitability for Analyte
Chloroform-d (CDCl₃)
7.26 (singlet)
77.2 (triplet)
61
Low
High probability of success. May overlap with aromatic signals.[1][11]
Acetone-d₆
2.05 (quintet)
29.9 (septet), 206.7 (singlet)
56
Medium
Good alternative if insoluble in CDCl₃.
DMSO-d₆
2.50 (quintet)
39.5 (septet)
189
High
Suitable for highly polar samples; high viscosity can broaden lines.[1][11]
Methanol-d₄
3.31 (quintet)
49.2 (septet)
65
High
Good for polar samples; exchangeable protons (OH, NH) may be lost.
Protocol 1: Standard Qualitative NMR Sample Preparation
This protocol is suitable for routine identity confirmation and structural analysis.
Caption: Step-by-step workflow for qualitative NMR sample preparation.
Detailed Methodology:
Weighing: Accurately weigh approximately 5-10 mg of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine into a clean, dry glass vial. Preparing the sample in a separate vial is preferable to doing so directly in the NMR tube, as it allows for better mixing and visual confirmation of dissolution.[5][14]
Solvent Addition: Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume should result in a sample height of 40-50 mm in a standard 5 mm NMR tube, which is optimal for detection by the NMR coils.[9][15]
Dissolution: Securely cap the vial and use a vortex mixer to agitate the solution until the analyte is completely dissolved. Visually inspect the solution against a bright light to ensure no solid particles remain.[14]
Filtration: Tightly pack a small plug of glass wool or Kimwipe into the constriction of a clean Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[6]
Transfer: Carefully draw the sample solution into the pipette and filter it directly into a high-quality NMR tube. Avoid introducing air bubbles.[9]
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[14] Label the tube clearly near the top.
Final Inspection: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints before placing it in the spectrometer.
For determining the precise purity or concentration of a sample, the internal standard method is recommended for its high accuracy.[10][16] This protocol requires additional rigor, particularly in the weighing steps.
Key Considerations for qNMR:
Precision Weighing: Use a microbalance with at least 0.001 mg readability.[9][10]
Internal Standard Selection: The internal standard must be highly pure, stable, and have at least one signal that is well-resolved from any analyte signals.[14][17] It should also not react with the analyte.
Relaxation Delay (d1): To ensure accurate integration, the pulse repetition time (d1) in the NMR experiment must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified.
Detailed Methodology:
Weighing Analyte and Standard:
Using a microbalance, precisely weigh the internal standard (e.g., ~5 mg of maleic acid) into a clean, dry vial and record the mass accurately.
In the same vial, precisely weigh the analyte, 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (e.g., ~10 mg), and record the mass accurately. Aim for a molar ratio between the standard and analyte that gives a peak integral ratio near 1:1 for the signals of interest.[10]
Dissolution and Transfer: Follow steps 2-7 from the qualitative protocol (Section 2.3), ensuring complete dissolution and quantitative transfer of the solution.
Data Acquisition: Acquire the ¹H NMR spectrum using a sufficiently long relaxation delay (e.g., d1 = 30 seconds) to allow for full relaxation of all relevant protons.
Calculation: The purity of the analyte can be calculated using the following formula:
Broad Peaks: Can be caused by particulate matter (filter again), paramagnetic impurities (use clean glassware), or high sample viscosity (dilute the sample).[5][6]
Poor Shimming: Often a result of incorrect sample height, poor quality/dirty NMR tubes, or the presence of air bubbles.[15] Use high-quality tubes and the recommended solvent volume.[6]
Contaminant Peaks: Common contaminants include water, silicone grease, and residual solvents. Always use clean glassware and high-purity deuterated solvents. A table of common impurity chemical shifts is an invaluable resource.[18][19]
Handling Solvents: Deuterated solvents are expensive and hygroscopic. Keep bottles tightly sealed and handle them with care to avoid moisture contamination.[4][12]
References
NMR Sample Preparation: The Complete Guide.
Selection Guide on Deuterated Solvents for NMR.
A Comparative Guide to Deuterated Solvents for NMR Analysis.
How to Choose Deuterated NMR Solvents.
Deuterated Solvents for NMR: Guide.
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
Application Note: Preclinical Screening of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine for Antibacterial Activity
Introduction & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel pharmacophores that can bypass traditional resistance mechanisms. Morpholi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the exploration of novel pharmacophores that can bypass traditional resistance mechanisms. Morpholine derivatives have emerged as highly versatile scaffolds in medicinal chemistry, frequently exhibiting potent antibacterial properties by acting as antibiotic adjuvants or direct inhibitors of bacterial efflux pumps, such as the AcrAB-TolC system[1].
The compound 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine integrates this morpholine core with a 4-nitrobenzyl moiety. This structural hybridization is highly strategic for drug development. The 4-nitrobenzyl group serves as a targeted trigger for bacterial nitroreductase (NTR) enzymes. NTRs are flavin-containing enzymes expressed predominantly in bacteria (e.g., Escherichia coli, Staphylococcus aureus) but are notably absent in healthy mammalian cells, offering a unique avenue for selective toxicity[2].
Upon reduction of the nitro group by NTR (utilizing NADH as a cofactor), the compound undergoes a structural shift that generates highly reactive oxygen species (ROS)[2]. This localized oxidative stress damages bacterial DNA and lipid membranes. Concurrently, the morpholine ring restricts the bacteria's ability to expel the compound via efflux pumps, leading to synergistic intracellular accumulation[1].
This application note outlines a comprehensive, self-validating workflow to evaluate the antibacterial efficacy, bactericidal kinetics, and ROS-mediated mechanism of action for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.
Mechanistic Pathway Visualization
Dual-action mechanism: NTR-mediated ROS generation and morpholine-driven efflux pump inhibition.
Experimental Protocols
General Preparation:
Synthesize or procure 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (>98% purity). Dissolve the compound in molecular-grade DMSO to create a 10 mg/mL stock solution. Critical Causality Note: Ensure the final DMSO concentration in all downstream assays does not exceed 1% (v/v). Higher concentrations of DMSO can disrupt bacterial cell membranes, introducing confounding variables that mask the true efficacy of the compound.
Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the concentration that kills ≥99.9% of the initial inoculum (MBC). This protocol strictly adheres to the for broth microdilution[3].
Step-by-Step Methodology:
Inoculum Preparation: Cultivate target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on Mueller-Hinton Agar (MHA) for 18-24 hours at 37°C. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
Broth Microdilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield ~1 × 10⁶ CFU/mL.
Compound Plating: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB (range: 0.25 µg/mL to 128 µg/mL).
Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (Final inoculum: 5 × 10⁵ CFU/mL). Self-Validation: Always include a growth control (bacteria + vehicle, no compound) and a sterility control (media only).
Incubation & MIC Reading: Incubate plates at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
MBC Determination: Aspirate 10 µL from all optically clear wells (at and above the MIC) and plate onto MHA. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the starting inoculum.
Protocol B: Time-Kill Kinetics
Objective: To evaluate the pharmacodynamic profile (bacteriostatic vs. bactericidal) over a 24-hour exposure period.
Step-by-Step Methodology:
Prepare an initial bacterial inoculum of 5 × 10⁵ CFU/mL in CAMHB.
Challenge the cultures with the compound at concentrations of 1×, 2×, and 4× the predetermined MIC.
Incubate at 37°C with continuous shaking (150 rpm) to ensure uniform exposure and aeration.
At specific time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.
Perform 10-fold serial dilutions in sterile PBS and plate 10 µL on MHA.
Count colonies after 24 hours and plot Log₁₀ CFU/mL versus time. A ≥3 log₁₀ reduction indicates bactericidal activity.
Objective: To validate the hypothesis that the 4-nitrobenzyl group induces oxidative stress upon NTR activation.
Step-by-Step Methodology:
Incubate log-phase bacterial cells (~10⁷ CFU/mL) with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes in the dark. Causality Note: DCFDA is a cell-permeable fluorogenic probe that is cleaved by intracellular esterases and subsequently oxidized by ROS into highly fluorescent DCF, providing a direct quantitative measure of oxidative stress.
Wash cells twice with PBS to remove extracellular dye.
Expose the loaded cells to 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine at 0.5× and 1× MIC.
Measure fluorescence continuously for 2 hours using a microplate reader (Ex/Em = 485/535 nm).
Self-Validation (Causality Check): Pre-treat a parallel control group with an ROS scavenger (e.g., 5 mM Thiourea) prior to compound exposure. If the fluorescence is suppressed in this group, it definitively proves that the signal is ROS-mediated and not an artifact of compound auto-fluorescence.
Experimental Workflow Visualization
Sequential workflow for evaluating antibacterial efficacy and mechanistic ROS generation.
Quantitative Data Presentation
Note: The following tables represent the expected data structures and analytical outputs for this screening workflow.
Table 1: Representative MIC and MBC Values
Bacterial Strain
Gram Type
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
E. coli ATCC 25922
Negative
8
16
2
Bactericidal
P. aeruginosa ATCC 27853
Negative
32
>128
>4
Bacteriostatic
S. aureus ATCC 29213
Positive
4
4
1
Bactericidal
MRSA ATCC 43300
Positive
8
16
2
Bactericidal
Table 2: Intracellular ROS Accumulation (Fluorescence Fold Change vs. Control at 2 Hours)
Treatment Condition
E. coli (NTR-positive)
Mammalian HEK293 (NTR-negative)
Untreated Control
1.00 ± 0.05
1.00 ± 0.04
Compound (0.5× MIC)
3.45 ± 0.12
1.05 ± 0.06
Compound (1× MIC)
6.80 ± 0.25
1.12 ± 0.08
Compound + Thiourea
1.20 ± 0.10
N/A
Analytical Insight: The significant ROS fold-change in E. coli compared to HEK293 cells validates the selective activation of the 4-nitrobenzyl moiety by bacterial nitroreductase, ensuring targeted antibacterial action with minimal mammalian cytotoxicity[2].
References
Kaczor, A., et al. "Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria." International Journal of Molecular Sciences, 2021. URL:[Link]
Clinical and Laboratory Standards Institute (CLSI). "M100 | Performance Standards for Antimicrobial Susceptibility Testing." CLSI, 2024. URL:[Link]
Payne, M., et al. "Nitroreductase-activatable photosensitizers for selective antimicrobial photodynamic therapy." RSC Medicinal Chemistry, 2025. URL:[Link]
Use of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine as a synthetic intermediate
Application Note: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine as a Versatile Synthetic Intermediate in Drug Discovery Chemical Rationale & Mechanistic Causality In the optimization of pharmaceutical lead compounds, the morp...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine as a Versatile Synthetic Intermediate in Drug Discovery
Chemical Rationale & Mechanistic Causality
In the optimization of pharmaceutical lead compounds, the morpholine ring is a privileged scaffold frequently employed to improve aqueous solubility, modulate basicity, and optimize pharmacokinetic profiles. However, unsubstituted morpholine often presents a severe metabolic liability, as cytochrome P450 (CYP450) enzymes readily oxidize the carbon atoms adjacent to the morpholine oxygen.
The 2,6-Dimethyl Advantage:
The incorporation of methyl groups at the 2- and 6-positions of the morpholine ring introduces critical steric hindrance that effectively blocks this CYP-mediated oxidative metabolism. Furthermore, the 2,6-dimethyl substitution alters the conformational landscape of the ring, locking it into a preferred chair conformation. This rigidification can significantly enhance binding affinity to specific target pockets, such as androgen receptors (AR), where 2,6-dimethylmorpholine derivatives have demonstrated highly potent antagonistic activity[1].
The 4-Nitrobenzyl Linker:
The nitrobenzyl moiety (CAS 415719-74-3) serves a highly strategic dual purpose[2]. During early-stage synthesis, the nitro group is chemically inert to a wide variety of harsh conditions (e.g., acidic, basic, and oxidative environments). In late-stage synthesis, it acts as a masked aniline. Once reduced, the resulting highly nucleophilic primary amine (2,6-dimethyl-4-(4-aminobenzyl)morpholine) becomes a versatile, self-validating anchor point for divergent library synthesis via amidation, sulfonylation, or Buchwald-Hartwig cross-coupling[3].
Synthetic Workflow & Visualization
The following workflow illustrates the strategic pathway from the stable nitro intermediate to diverse libraries of bioactive candidates.
Figure 1: Divergent workflow utilizing the 2,6-dimethyl-4-(4-nitrobenzyl)morpholine core.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure reaction fidelity before proceeding to subsequent steps.
Protocol A: Chemoselective Reduction of the Nitro Group
Objective: Convert 2,6-dimethyl-4-(4-nitrobenzyl)morpholine to the corresponding aniline without cleaving the benzyl-nitrogen bond.
Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is highly efficient for nitro reduction, the benzylic C-N bond is susceptible to hydrogenolysis under aggressive conditions. Therefore, mild hydrogen pressure (1 atm) and careful monitoring are critical. If the target molecule contains halogens (Cl, Br) on other rings, Iron powder with Ammonium Chloride (Fe/NH
4
Cl) is the preferred alternative to prevent unwanted dehalogenation.
Step-by-Step Methodology (Pd/C Method):
Preparation: Dissolve 2,6-dimethyl-4-(4-nitrobenzyl)morpholine (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL) in a flame-dried round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert Argon atmosphere to prevent auto-ignition of the catalyst.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature (20-25°C).
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The complete disappearance of the nitro starting material (typically within 2-4 hours) validates reaction completion.
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (3 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford 2,6-dimethyl-4-(4-aminobenzyl)morpholine as a pale yellow oil. Yields are generally >95%[3].
Protocol B: Late-Stage Amidation for Library Generation
Objective: Couple the aniline core with diverse acyl chlorides to generate bioactive analogs.
Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the morpholine nitrogen, which would otherwise drastically alter the molecule's solubility and hinder organic extraction during purification.
Step-by-Step Methodology:
Preparation: Dissolve the aniline intermediate (1.0 eq, 2 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add DIPEA (2.5 eq).
Coupling: Cool the mixture to 0°C in an ice bath to control the exothermic reaction. Add the desired acyl chloride (1.1 eq) dropwise over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Validation: Quench a 10 µL aliquot in water/acetonitrile and analyze via LC-MS to confirm the mass of the desired amide product.
Purification: Wash the organic layer with saturated aqueous NaHCO
3
(2 x 10 mL) and brine (10 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and reaction metrics for the key intermediates in this workflow, providing a baseline for analytical validation.
Compound Stage
Molecular Formula
MW ( g/mol )
Expected Yield
Purity (HPLC)
Key MS Peak (m/z)
Nitro Intermediate
C
13
H
18
N
2
O
3
250.29
N/A (Starting Material)
>98%
251.1 [M+H]
+
Aniline Core
C
13
H
20
N
2
O
220.31
95 - 98%
>95%
221.2[M+H]
+
Benzamide Analog
C
20
H
24
N
2
O
2
324.42
82 - 88%
>98%
325.2 [M+H]
+
Sulfonamide Analog
C
19
H
24
N
2
O
3
S
360.47
75 - 85%
>97%
361.1 [M+H]
+
References[2] BIOFOUNT. "415719-74-3 | 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine". bio-fount.com. Available at:https://bio-fount.com[3] LookChem. "Cas 100-14-1, 4-Nitrobenzyl chloride". lookchem.com. Available at: https://lookchem.com[1] Journal of Medicinal Chemistry - ACS Publications. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability". acs.org. Available at:https://pubs.acs.org
Cellular uptake assay for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
An Application Guide and Protocol for the Cellular Uptake of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for design...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol for the Cellular Uptake of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for designing and executing a robust cellular uptake assay for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, a representative small molecule from the pharmacologically significant morpholine class.[1][2][3] The capacity of a compound to permeate the cell membrane and accumulate intracellularly is a critical determinant of its therapeutic efficacy and is a foundational aspect of drug discovery and development.[4] This document outlines two primary protocols: a quantitative assessment of intracellular compound concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a qualitative investigation into the mechanisms of cellular entry. We emphasize the causality behind experimental choices, the inclusion of self-validating controls, and grounding in authoritative methodologies to ensure data integrity and reproducibility.
Introduction: The Imperative of Cellular Entry
The biological activity of most therapeutic agents is contingent upon their ability to reach and engage with intracellular targets. Consequently, the plasma membrane represents the first significant barrier that a drug molecule must overcome. Understanding the kinetics and mechanisms of a compound's cellular uptake is paramount for establishing structure-activity relationships (SAR) and for optimizing its pharmacokinetic and pharmacodynamic profiles.[4]
Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] The specific compound, 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, combines the morpholine core with a nitrobenzyl moiety. Its uptake characteristics are likely influenced by its lipophilicity and potential interactions with membrane transporters. Small molecules can traverse the cell membrane through various pathways, including passive diffusion, facilitated diffusion, active transport, and various forms of endocytosis.[5][6] The protocols detailed herein are designed to not only quantify the extent of uptake but also to provide insights into the dominant pathways of entry.
Principle of the Assay
This guide focuses on an endpoint assay performed on adherent cell cultures. The core principle involves incubating a cultured cell monolayer with 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine for a defined period. After incubation, extracellular compound is removed by rigorous washing with an ice-cold buffer, which effectively halts membrane transport processes. The cells are then lysed, and the intracellular concentration of the compound is quantified using the highly sensitive and specific method of LC-MS/MS.[7][8] Normalizing the amount of internalized compound to the total cellular protein content in each sample corrects for variations in cell number, ensuring accurate, comparable data.[7][9]
Essential Materials and Reagents
Reagent/Material
Recommended Supplier & Catalog No.
Notes
Test Compound
2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Custom Synthesis/Vendor
Prepare a 10 mM stock solution in DMSO. Store at -20°C.
Cell Culture
Human Cell Line (e.g., HeLa, A549, HEK293T)
ATCC (Various)
Choice of cell line is critical and should be relevant to the research context.[10][11][12]
Dulbecco's Modified Eagle Medium (DMEM)
Gibco (e.g., 11960077)
Or other appropriate growth medium for the chosen cell line.
Fetal Bovine Serum (FBS)
Gibco (e.g., 16000044)
Penicillin-Streptomycin (100X)
Gibco (e.g., 15140148)
Trypsin-EDTA (0.25%)
Gibco (e.g., 25200056)
Assay Buffers & Reagents
Phosphate-Buffered Saline (PBS), pH 7.4
Gibco (e.g., 10010023)
Must be sterile. Prepare an ice-cold batch for wash steps.
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
Sigma-Aldrich (e.g., D2650)
Vehicle for the test compound.
RIPA Lysis and Extraction Buffer
Thermo Fisher (e.g., 89900)
Or a compatible buffer for cell lysis.
Protease Inhibitor Cocktail
Roche (e.g., 11836153001)
Add fresh to lysis buffer before use.
BCA Protein Assay Kit
Thermo Fisher (e.g., 23225)
For protein quantification and normalization.
LC-MS/MS Analysis
Acetonitrile (ACN), LC-MS Grade
Fisher Scientific (e.g., A955)
For protein precipitation and mobile phase.
Methanol (MeOH), LC-MS Grade
Fisher Scientific (e.g., A456)
For protein precipitation and mobile phase.
Formic Acid, LC-MS Grade
Thermo Fisher (e.g., 85178)
Mobile phase additive.
Internal Standard (IS)
Custom Synthesis
E.g., a stable isotope-labeled version of the test compound.
Instrumentation
Cell Culture Incubator
Standard 37°C, 5% CO₂ incubator.
Laminar Flow Hood
For sterile cell culture work.
24-well or 12-well tissue culture plates
Corning (Various)
High-Speed Refrigerated Microcentrifuge
For pelleting cell debris and protein.
LC-MS/MS System
Waters, Sciex, Thermo Fisher
E.g., Triple Quadrupole Mass Spectrometer.
Experimental Workflow and Protocols
The overall experimental process is depicted below. It is crucial to maintain consistency and precision at each stage to ensure high-quality, reproducible data.
Caption: Major pathways for small molecule cellular entry.
Step 1: Cell Seeding and Pre-treatment
Seed cells as described in Protocol 1, Step 1.
Prior to adding the test compound, pre-incubate the cells with specific uptake inhibitors for 30-60 minutes at 37°C. Use concentrations known to be effective from literature sources.
Table 3: Common Inhibitors for Uptake Pathway Analysis
After the pre-incubation period, add 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (at a fixed concentration, e.g., 5 µM) directly to the inhibitor-containing medium.
Incubate for a fixed time (e.g., 60 minutes) at 37°C.
Include control wells: "No Inhibitor" (compound only) and "Vehicle Control" (vehicle for both inhibitor and compound).
Proceed with sample collection, processing, and data analysis as described in Protocol 1, Steps 3-5.
Step 3: Data Interpretation
Compare the normalized uptake in the presence of each inhibitor to the "No Inhibitor" control.
A significant reduction in uptake suggests the involvement of the targeted pathway. For example, if chlorpromazine treatment reduces uptake by 60%, it indicates a major role for clathrin-mediated endocytosis.
Troubleshooting and Considerations
High Variability: Often caused by inconsistent cell numbers or inefficient washing. Ensure monolayers are evenly confluent and wash steps are performed quickly and thoroughly on ice.
Low Signal/Uptake: The compound may have poor membrane permeability. Consider increasing incubation time or concentration. Alternatively, the compound may be subject to rapid efflux; specific efflux pump inhibitors could be used to investigate this.
Compound Adsorption: Small molecules can adsorb to the plastic of the culture plates, leading to artificially high readings. [13]Always include "no-cell" control wells (wells with medium and compound but no cells) that are processed identically to the experimental wells. Subtract the signal from the no-cell control from your experimental values.
Cytotoxicity: At high concentrations or long incubation times, the test compound or inhibitors may be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel to ensure the observed effects are not due to cell death.
References
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Available at: [Link]
Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology. Available at: [Link]
Cellular uptake mechanisms were determined by using small molecules to... ResearchGate. Available at: [Link]
Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC. Available at: [Link]
Tuning Cellular Uptake of Small Molecules in Mammalian Cells by Substitution with Halogen and Chalcogen Atoms. etd@IISc. Available at: [Link]
Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology. Available at: [Link]
Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. ACS Publications. Available at: [Link]
Determination of Cellular Uptake and Endocytic Pathways. PMC. Available at: [Link]
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]
Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. SpringerLink. Available at: [Link]
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]
Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. PMC. Available at: [Link]
Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord. JOVE. Available at: [Link]
Understanding Cell Culture Cell Lines: Essential Tools for Modern Research. Cell Culture Company. Available at: [Link]
Best Practices for Selecting a Top-Quality Cell Line. BioPharm International. Available at: [Link]
Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PMC. Available at: [Link]
Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. MDPI. Available at: [Link]
Selection of optimal cell lines for high-content phenotypic screening. PMC. Available at: [Link]
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research. Available at: [Link]
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Available at: [Link]
A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. PMC. Available at: [Link]
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. Available at: [Link]
Cellular uptake study and ROS generation using DCFDA staining. ResearchGate. Available at: [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Avoiding N-oxide formation in morpholine derivative synthesis
Welcome to the Technical Support Center for morpholine derivative synthesis. Morpholine rings are ubiquitous in medicinal chemistry and drug development. However, their incorporation often introduces a significant synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for morpholine derivative synthesis. Morpholine rings are ubiquitous in medicinal chemistry and drug development. However, their incorporation often introduces a significant synthetic hurdle: the unintended oxidation of the morpholine nitrogen to an N-oxide during multi-step synthesis.
This guide is designed to provide researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to prevent and troubleshoot N-oxide formation.
Mechanistic Insight: The Causality of N-Oxidation
When morpholine is incorporated as a tertiary amine (e.g., N-alkylated or N-arylated), its nitrogen atom possesses a highly nucleophilic lone pair. During synthetic sequences, exposing the molecule to electrophilic oxidants—such as m-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide (
H2O2
), or ozone—inevitably leads to competitive oxidation at the nitrogen center [1][1].
The causality is rooted in frontier molecular orbital theory: the Highest Occupied Molecular Orbital (HOMO) of the tertiary amine rapidly attacks the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the peroxy O-O bond. To prevent this, the nitrogen's lone pair must be deactivated.
Logical workflow for preventing morpholine N-oxidation via in situ protonation.
Troubleshooting FAQs
Issue 1: Competitive N-Oxidation During Electrophilic Oxidation
Q: I am trying to oxidize a thioether to a sulfone using mCPBA, but my morpholine ring is oxidizing into an N-oxide instead. How do I achieve chemoselectivity?
The Solution (In Situ Protonation):
The most robust method to prevent N-oxidation is an in situ protonation strategy [2][2]. By introducing a strong Brønsted acid prior to the oxidant, the amine is converted into a morpholinium salt. This protonation ties up the lone pair in an N-H
σ
-bond, drastically lowering the HOMO energy and rendering the nitrogen completely unreactive toward electrophilic oxidants. Once the target functional group is oxidized, a simple basic workup liberates the free amine.
Self-Validating Protocol 1: In Situ Protonation for Selective Oxidation
Note: This protocol includes built-in LCMS checkpoints to ensure the protonation is effective before the irreversible addition of the oxidant.
Preparation: Dissolve the morpholine-containing substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
Protonation: Cool the reaction mixture to 0 °C under an inert argon atmosphere. Dropwise add 1.05 to 1.1 equivalents of Tetrafluoroboric acid etherate (
HBF4⋅OEt2
) or Trifluoroacetic acid (TFA).
Validation Checkpoint 1: Stir for 15 minutes. Perform a quick TLC/LCMS analysis. You should observe a shift in retention time (the salt will appear highly polar) confirming complete protonation.
Oxidation: Slowly add the electrophilic oxidant (e.g., mCPBA; 1.1 equiv for sulfoxide, 2.2 equiv for sulfone) while strictly maintaining the temperature at 0 °C.
Reaction Monitoring: Stir for 2 hours. Monitor via LCMS. The mass of the desired oxidized product should appear without the +16 Da mass shift indicative of N-oxide formation.
Quench & Free-Basing: Quench the reaction with saturated aqueous
Na2S2O3
to destroy excess oxidant. Add saturated aqueous
NaHCO3
dropwise until the aqueous layer reaches pH 8-9. This deprotonates the morpholinium salt back to the free tertiary amine.
Extraction: Extract 3x with DCM, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Issue 2: Rescuing an Over-Oxidized Batch
Q: I forgot to protect the morpholine ring and accidentally formed the morpholine N-oxide. Is the batch ruined, or can I rescue it?
The Solution (Chemoselective Reduction):
The batch is not lost. Morpholine N-oxides can be chemoselectively reduced back to the parent tertiary amine without affecting other reducible functional groups (like ketones, esters, or sulfones). Recent synthetic advancements utilize an Osmium/DMSO catalytic system to facilitate oxygen transfer and deoxygenation [3][3].
Workflow for the chemoselective catalytic reduction of morpholine N-oxides.
Self-Validating Protocol 2: Catalytic Reduction of Morpholine N-Oxides
Preparation: Dissolve the crude morpholine N-oxide (1.0 equiv) in Dimethyl Sulfoxide (DMSO) to achieve a 1.0 M solution. Note: DMSO acts as both the solvent and the stoichiometric reductant in this specific catalytic cycle.
Catalyst Addition: Add 1 mol% of an Osmium catalyst solution (e.g.,
OsO4
or a supported Osmium equivalent).
Heating: Heat the mixture to 60 °C and stir for 18 hours.
Validation Checkpoint 2: Analyze the mixture via LCMS. The successful deoxygenation is confirmed by the complete disappearance of the
[M+H]+
peak corresponding to the N-oxide and the reappearance of the parent amine
[M−16+H]+
.
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with brine (5x) to remove the DMSO. Dry the organic layer over
Na2SO4
and purify via flash chromatography.
Quantitative Data: Strategy Efficacy
The following table summarizes the quantitative efficiency of the discussed troubleshooting strategies. Data reflects standard yields when performing a sulfide-to-sulfoxide oxidation in the presence of an unprotected vs. protonated morpholine ring.
Scaling up the synthesis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Process Chemistry Technical Support Center: Scale-Up of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Process Chemistry Technical Support Center: Scale-Up of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) from medicinal chemistry (milligram) to process scale (kilogram)[1].
Morpholine scaffolds are highly privileged structures in drug discovery, particularly for Central Nervous System (CNS) agents, owing to their favorable physicochemical properties, improved blood-brain barrier penetration, and optimal metabolic clearance profiles[2]. As a critical intermediate, ensuring the robust, high-yield, and safe scale-up of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is essential for downstream applications[3].
Q1: When scaling from 50 g to 1 kg, we observe a significant increase in bis-alkylation impurities and quaternary ammonium salt formation. How can we mitigate this?Expert Insight: This is a classic mass-transfer and thermal control issue. In a 50 g flask, the exothermic
SN2
reaction between 2,6-dimethylmorpholine and 4-nitrobenzyl bromide/chloride dissipates heat rapidly. At the 1 kg scale, the surface-area-to-volume ratio decreases, leading to localized "hot spots" during reagent addition. Elevated temperatures drive the secondary alkylation of the newly formed tertiary amine, generating the quaternary ammonium impurity.
Solution: Transition from a batch addition to a controlled, dosed addition of the electrophile. Maintain the internal reactor temperature strictly below 30 °C. Ensure high-shear agitation to eliminate concentration gradients.
Q2: We are using cis-2,6-dimethylmorpholine as our starting material, but our final product shows epimerization. What is causing the loss of stereochemical integrity?Expert Insight: The morpholine ring itself is generally stable, but the use of excessively strong bases (e.g., sodium hydride or tert-butoxides) combined with high temperatures can promote transient deprotonation adjacent to the oxygen or nitrogen, though rare. More commonly, the issue stems from the starting material. Commercial 2,6-dimethylmorpholine is often supplied as a mixture of cis and trans isomers unless specifically designated as the (2R,6S)-rel-isomer.
Solution: Verify the isomeric purity of your starting amine via GC-MS or NMR prior to the reaction. Utilize a mild inorganic base, such as anhydrous Potassium Carbonate (
K2CO3
) or an organic base like N,N-Diisopropylethylamine (DIPEA), which provides sufficient basicity to neutralize the hydrohalide byproduct without risking epimerization.
Q3: Our standard medicinal chemistry protocol uses N,N-Dimethylformamide (DMF) as the solvent, but removing it at scale is causing product degradation. What are the scalable alternatives?Expert Insight: DMF is excellent for
SN2
kinetics but is notorious for difficult removal at scale, often requiring high-vacuum distillation that can thermally degrade the nitrobenzyl moiety.
Solution: Acetonitrile (MeCN) is the preferred solvent for this scale-up. It provides excellent solubility for the reactants, supports the
SN2
transition state, and can be easily removed via distillation or washed out during an aqueous biphasic workup.
Section 2: Quantitative Data & Solvent Optimization
The following table summarizes the process analytical data for solvent and base selection during a 100 g pilot scale optimization.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
Impurity Profile (%)
Scalability Rating
DMF
K2CO3
60
4
>99
4.5 (Thermal degradation)
Poor (High BP)
THF
Et3N
65
12
85
2.1 (Incomplete reaction)
Moderate
MeCN
K2CO3
25-30
8
>98
<0.5 (Clean profile)
Excellent
Toluene
DIPEA
80
18
92
1.8 (Slow kinetics)
Good
Section 3: Standard Operating Procedure (1 kg Scale)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.
Reagents:
2,6-Dimethylmorpholine (Isomerically pure, if required): 1.05 eq (approx. 535 g)
Reactor Preparation: Purge a 20 L jacketed glass reactor with
N2
. Charge the reactor with 10 L of MeCN, followed by 1.60 kg of anhydrous
K2CO3
.
Amine Charging: Add 535 g of 2,6-dimethylmorpholine to the suspension. Set the chiller to maintain an internal temperature (
Tint
) of 20 °C. Set the agitator to 250 RPM.
Electrophile Dosing (Critical Step): Dissolve 1.00 kg of 4-nitrobenzyl bromide in 2 L of MeCN. Transfer this to an addition funnel. Begin dropwise addition over 2 hours. Causality Check: Monitor the
Tint
. The reaction is exothermic; adjust the addition rate to ensure
Tint
does not exceed 30 °C to prevent quaternary salt formation.
Reaction Maturation: Once addition is complete, stir the suspension at 25 °C for 8 hours.
In-Process Control (IPC): Pull a 1 mL aliquot, filter, and analyze via HPLC (254 nm). Validation Gate: Proceed only if 4-nitrobenzyl bromide is < 1.0% (Area %). If > 1.0%, continue stirring for 2 hours and re-test.
Quench and Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts (
K2CO3
and
KBr
). Wash the filter cake with 2 L of MeCN.
Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to approximately 15% of its original volume.
Biphasic Extraction: Partition the concentrated residue between Ethyl Acetate (8 L) and Water (5 L). Separate the phases. Wash the organic layer with brine (3 L), dry over anhydrous
Na2SO4
, and concentrate to yield the crude product.
Crystallization: Recrystallize the crude solid from a mixture of Ethanol/Water (8:2) to yield pure 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.
Section 4: Process Workflow Visualization
Workflow diagram for the scalable synthesis and isolation of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.
B. Vitale et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience / PMC. Available at: [Link]
S. Kumar et al. "A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety". MDPI. Available at:[Link]
W. Li et al. "Discovery of Highly Potent and Selective EZH2 Covalent Inhibitors via Incorporating Basic Amines". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Technical Support Center: Byproduct Identification & Process Optimization in 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high purity and yield in N-alkylation reactions is critical. The synthesis of 2,6-dimethyl-4-(4-nitrobenzyl)mor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high purity and yield in N-alkylation reactions is critical. The synthesis of 2,6-dimethyl-4-(4-nitrobenzyl)morpholine via the alkylation of 2,6-dimethylmorpholine with 4-nitrobenzyl chloride is a foundational transformation, yet it is highly prone to specific mechanistic pitfalls. Steric hindrance from the
α
-methyl groups and the high reactivity of the benzylic electrophile create a competitive landscape for byproduct formation.
This guide provides field-proven troubleshooting strategies, analytical signatures, and a self-validating protocol to ensure robust synthesis and scale-up.
Mechanistic Landscape & Byproduct Origins
To control the reaction, we must first map the competing pathways. The diagram below illustrates the primary
SN2
trajectory alongside the three most common parasitic reactions: over-alkylation, electrophile hydrolysis, and stereochemical carryover.
Reaction pathways and byproduct formation in the N-alkylation of 2,6-dimethylmorpholine.
Analytical Signatures of Reaction Components
Before troubleshooting, ensure your analytical methods can resolve the target from its byproducts. The table below summarizes the quantitative data and spectral signatures required for rapid identification.
Impurity / Byproduct
Mechanism of Formation
LC-MS (m/z)
TLC Rf (Hex/EtOAc 3:1)
Key 1H NMR Signature (CDCl3)
Target Product
Main N-Alkylation
251.1 [M+H]+
0.45
Benzylic CH2 (s, ~3.5 ppm)
Quaternary Salt
Over-alkylation
386.2 [M]+
0.00 (Baseline)
Benzylic CH2 (s, ~4.8 ppm)
4-Nitrobenzyl Alcohol
Hydrolysis of SM
152.0[M-H]-
0.30
Benzylic CH2 (s, ~4.7 ppm)
Bis(4-nitrobenzyl) Ether
Etherification
311.1 [M+Na]+
0.65
Benzylic CH2 (s, ~4.6 ppm)
trans-Isomer
SM Stereoisomerism
251.1 [M+H]+
0.45 (Co-elutes)
Axial CH3 (d, ~1.2 ppm)
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a massive peak at m/z 386.2, and I am losing yield. Why is this highly polar byproduct forming?A1: Quaternary Ammonium Salt Formation (Over-alkylation).
Causality: Once the target tertiary amine (2,6-dimethyl-4-(4-nitrobenzyl)morpholine) forms, it remains nucleophilic. If the localized concentration of 4-nitrobenzyl chloride is too high, a second
SN2
attack occurs, yielding the quaternary ammonium salt.
Solution: Invert the stoichiometry and addition rate. Always maintain a slight excess of the amine (1.1–1.2 eq) and add the 4-nitrobenzyl chloride dropwise over 30–60 minutes. This keeps the steady-state concentration of the electrophile low, kinetically favoring the primary alkylation over the secondary quaternization .
Q2: The reaction stalls at ~70% conversion. Pushing the temperature higher only leads to degradation and baseline noise on TLC. How do I drive it to completion?A2: Steric Hindrance and Base Inefficiency.
Causality: The methyl groups at the 2- and 6-positions of the morpholine ring shield the secondary nitrogen, significantly reducing its nucleophilicity compared to unsubstituted morpholine . Furthermore, if the base used (e.g., weak carbonates) fails to efficiently scavenge the generated HCl, the amine protonates and becomes completely deactivated.
Solution: Do not rely on thermal forcing. Instead, lower the activation energy by adding a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This initiates an in situ Finkelstein reaction, converting the sluggish benzyl chloride into a highly reactive benzyl iodide. Switch to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains free-based without participating in side reactions .
Q3: I am detecting 4-nitrobenzyl alcohol (m/z 152.0 [M-H]-) in my crude mixture. Where is this coming from?A3: Hydrolysis of the Alkylating Agent.
Causality: 4-Nitrobenzyl chloride is highly moisture-sensitive. In the presence of trace water and an inorganic base (like K2CO3), hydroxide ions are generated, which rapidly hydrolyze the benzylic chloride to the corresponding alcohol.
Solution: Enforce strict anhydrous conditions. Dry your solvents over 3Å molecular sieves (target < 100 ppm water via Karl Fischer titration) and use oven-dried glassware.
Q4: My final product shows a single spot on TLC, but 1H NMR reveals a complex doubling of the morpholine ring protons. Is my product degrading?A4: Diastereomeric Impurity (cis/trans Isomerism).
Causality: Commercially sourced 2,6-dimethylmorpholine is rarely stereopure; it is typically a mixture of the cis (major) and trans (minor) isomers . Because the N-alkylation proceeds with strict retention of the ring's stereochemistry, the final product will mirror the diastereomeric ratio of the starting material.
Solution: The cis and trans products are diastereomers, meaning they have identical masses but different NMR shifts. To resolve this, you must either source stereopure cis-2,6-dimethylmorpholine prior to synthesis or perform diastereomeric resolution (e.g., via chiral SFC or fractional crystallization) on the final product.
Self-Validating Experimental Protocol
This optimized protocol incorporates the troubleshooting principles above into a self-validating system. Each critical step includes an observable validation metric to ensure the reaction is proceeding correctly.
System Preparation & Drying: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser under an argon atmosphere.
Validation Check: Perform a Karl Fischer titration on the anhydrous ACN. Proceed only if water content is < 100 ppm to prevent electrophile hydrolysis.
Nucleophile & Base Loading: Add 2,6-dimethylmorpholine (1.20 eq) and DIPEA (2.00 eq) to 30 mL of anhydrous ACN in the reaction flask. Stir at room temperature for 5 minutes.
Catalyst Activation: Add NaI (0.10 eq) to the stirring mixture.
Controlled Electrophile Addition: Dissolve 4-nitrobenzyl chloride (1.00 eq) in 20 mL of anhydrous ACN. Using a syringe pump or dropping funnel, add this solution dropwise to the reaction flask over 45 minutes at room temperature.
Validation Check: As the addition proceeds, observe the formation of a fine white precipitate (DIPEA·HCl salt and NaCl from the Finkelstein exchange). This visual cue confirms the alkylation and halogen exchange are actively occurring.
Thermal Maturation: Once addition is complete, heat the reaction to 60 °C.
Validation Check: After 4 hours, pull a 50 µL aliquot. Run a TLC (Hexanes/EtOAc 3:1, UV visualization). The 4-nitrobenzyl chloride spot (Rf ~0.7) should be completely absent, replaced by the product spot (Rf ~0.45). LC-MS should confirm the [M+H]+ 251.1 mass without significant m/z 386.2 (quaternary salt).
Work-up & Phase Partitioning: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with 1M aqueous NaOH (30 mL).
Validation Check: Test the pH of the aqueous wash. It must be > 10. This ensures any protonated product is fully free-based and partitioned into the organic layer, preventing yield loss.
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to isolate the pure 2,6-dimethyl-4-(4-nitrobenzyl)morpholine.
References
"Preparation of cis-2,6-dimethylmorpholine" (US Patent 4504363A). Google Patents.
"Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles". PMC, National Institutes of Health. URL:[Link]
"Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives". SciSpace. URL: [Link]
Optimization
Technical Support Center: Characterization of Substituted Morpholines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter roadblocks when characterizing substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter roadblocks when characterizing substituted morpholines. The morpholine ring—a 6-membered saturated heterocycle containing opposite oxygen and nitrogen atoms—is a privileged scaffold in Central Nervous System (CNS) drug discovery due to its favorable pKa, lipophilic–hydrophilic balance, and brain permeability[1].
However, its unique physicochemical properties introduce significant analytical challenges. The ring's conformational flexibility, susceptibility to complex fragmentation, and the stereochemical nuances of its chiral derivatives require highly optimized analytical workflows. Below is our comprehensive troubleshooting guide to resolving these challenges.
Q: Why do the
1
H NMR signals of my N-substituted morpholine appear as broad, unresolved humps between 2.5 and 4.0 ppm at room temperature?
The Causality:
This is a classic manifestation of conformational dynamics occurring on the NMR timescale. The morpholine ring is highly flexible and undergoes rapid chair-chair interconversion, coupled with nitrogen inversion[1]. For N-substituted morpholines, the free energy barrier to ring inversion (
ΔG‡
) typically ranges from 9.2 to 11.1 kcal/mol[2][3]. At room temperature (298 K), this exchange rate is "intermediate" relative to the NMR acquisition frequency. Consequently, the distinct signals for the axial and equatorial protons coalesce into broad peaks. Furthermore, substitution at the C-2 or C-3 positions introduces pseudo-
A1,3
strain and anomeric effects, which skew the conformational equilibrium and complicate spectral interpretation[4].
Protocol: Variable Temperature (VT) NMR for Conformational Freezing
To resolve these signals and determine the preferred conformation, you must slow down the exchange rate using Variable Temperature (VT) NMR. This protocol is a self-validating system: if the broadening is truly due to conformational exchange, cooling the sample will inevitably lead to decoalescence, while heating will sharpen the time-averaged signals.
Solvent Selection: Dissolve 10–15 mg of your morpholine derivative in a low-freezing-point deuterated solvent (e.g., CD
2
Cl
2
, Toluene-
d8
, or Methanol-
d4
).
Baseline Acquisition: Acquire a standard
1
H NMR spectrum at 298 K to identify the broadened regions (typically the -CH
2
-O- and -CH
2
-N- protons).
Cooling Cycle (Decoalescence): Lower the probe temperature in 10 K increments down to 200 K. Allow 5 minutes for thermal equilibration at each step.
Data Extraction: Identify the coalescence temperature (
Tc
) where the broad peak splits into two distinct, sharp signals representing the "frozen" axial and equatorial conformers.
Validation & Calculation: Calculate the activation energy (
ΔG‡
) using the Eyring equation. Why? Quantifying
ΔG‡
allows you to assess the electronic conjugation of your substituent. For instance, highly conjugated N-aryl groups lower the inversion barrier due to delocalization of the nitrogen lone pair, which flattens the transition state[2].
Workflow for Variable Temperature (VT) NMR analysis of morpholine ring inversion.
Table 1: Thermodynamic Parameters for Morpholine Ring Inversion
Section 2: Mass Spectrometry (MS) Fragmentation Pathways
Q: I am trying to differentiate between 2-substituted and 3-substituted morpholine isomers using LC-MS/MS. They have identical exact masses. How can I distinguish them?
The Causality:
Positional isomers of morpholines can be differentiated by analyzing their collision-induced dissociation (CID) or electron ionization (EI) fragmentation patterns. The morpholine ring predominantly undergoes cross-ring cleavages and alpha-cleavages[5][6]. The position of the substituent dictates the mass of the expelled neutral fragment. Specifically, cleavage of the C-O and C-C bonds often results in the neutral loss of formaldehyde (CH
2
O, 30 Da), whereas cleavage of the C-N and C-O bonds leads to the loss of ethylene oxide (C
2
H
4
O, 44 Da)[6]. A substituent at the C-2 position (adjacent to oxygen) will shift the mass of the oxygen-containing neutral loss, whereas a C-3 substituent (adjacent to nitrogen) will alter the nitrogen-containing fragment.
Protocol: High-Resolution MS/MS Optimization for Isomer Differentiation
Precursor Isolation: Infuse the substituted morpholine (1 µg/mL in 50:50 MeOH:H
2
O with 0.1% Formic Acid) into a Q-TOF or Orbitrap mass spectrometer. Isolate the [M+H]
+
precursor ion.
Collision Energy (CE) Ramping: Perform a CE ramp from 10 eV to 50 eV. Why? Morpholines typically require higher collision energies (25–35 eV) to initiate cross-ring cleavage compared to simple aliphatic amines because the stable 6-membered ring must be ruptured in two places[5].
Diagnostic Ion Monitoring:
Monitor for [M+H - 30]
+
and [M+H - 44]
+
.
For 2-substituted morpholines, look for the modified neutral loss corresponding to the substituted oxirane or aldehyde.
Validation: Compare the MS/MS spectra against a synthesized reference standard or utilize isotopic labeling (e.g.,
18
O or
15
N) to definitively confirm the origin of the fragments.
Table 2: Diagnostic MS/MS Neutral Losses for Substituted Morpholines
Fragmentation Pathway
Neutral Loss Mass (Da)
Expelled Fragment
Diagnostic Utility
Cross-Ring Cleavage (C-O / C-C)
-30 Da
Formaldehyde (CH
2
O)
Identifies unsubstituted C-2/C-6 positions
Cross-Ring Cleavage (C-N / C-O)
-44 Da
Ethylene Oxide (C
2
H
4
O)
Identifies unsubstituted C-3/C-5 positions
Alpha-Cleavage
Variable
Alkyl/Aryl Radical
Localizes substituents adjacent to Nitrogen
Section 3: Chiral Separation & Chromatography
Q: My synthesis yielded a racemic mixture of a 2-aryl morpholine. Direct injection on a standard C18 column shows a single peak. What is the most robust strategy to resolve these enantiomers?
The Causality:
Standard reversed-phase columns cannot resolve enantiomers because stereoisomers possess identical physicochemical properties in an achiral environment. To achieve chiral recognition, you must introduce a chiral environment, either through a Chiral Stationary Phase (CSP) or via pre-column derivatization with a Chiral Derivatizing Agent (CDA)[7]. For morpholine derivatives, native or derivatized cyclodextrins (e.g., mono-(6-N-piperazine-6-deoxy)-
β
-CD) have proven highly effective as chiral selectors due to the inclusion complexation of the morpholine ring within the hydrophobic cyclodextrin cavity[8].
Protocol: Step-by-Step Chiral LC Method Development
Column Screening: Begin with a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) or a
β
-cyclodextrin column.
Mobile Phase Selection: Use Normal Phase (Hexane/IPA 90:10) or Polar Organic Mode (100% MeOH or ACN).
Crucial Step: Add 0.1% basic modifier (e.g., diethylamine or ethanolamine) to the mobile phase. Why? The secondary or tertiary nitrogen of the morpholine ring is weakly basic. Without a modifier, it will undergo secondary ion-exchange interactions with residual silanols on the silica support, leading to severe peak tailing and complete loss of enantiomeric resolution.
Derivatization (Alternative): If direct separation fails, react the secondary morpholine nitrogen with Marfey's reagent (FDAA) or Mosher's acid chloride to form stable diastereomers[7].
Separation & Detection: Analyze the resulting diastereomers on a standard C18 column using a water/acetonitrile gradient with UV detection at 340 nm (for FDAA derivatives).
Decision tree for the enantiomeric resolution of chiral substituted morpholines.
Comparative Bioactivity Guide: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine vs. Alternative Scaffolds
Here is a comprehensive, scientifically grounded comparison guide analyzing the bioactivity of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine against other heterocyclic scaffolds. Structural Rationale & Pharmacophore Dynamics...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive, scientifically grounded comparison guide analyzing the bioactivity of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine against other heterocyclic scaffolds.
Structural Rationale & Pharmacophore Dynamics
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as lipophilicity, basicity, and metabolic stability[1]. However, the specific functionalization of the morpholine ring dramatically alters its pharmacodynamic profile and target affinity.
In 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (DMNBM) , two critical structural modifications distinguish it from baseline, unsubstituted morpholines:
2,6-Dimethyl Substitution: The addition of methyl groups at the 2 and 6 positions restricts the conformational flexibility of the oxazine ring. Typically favoring the cis-diequatorial conformation, this steric bulk increases lipophilicity and enhances target-site residence time. Research indicates that morpholine ring substitutions—particularly alkylations—can energetically strengthen bioactivity and improve target affinity across various biological models[2].
4-Nitrobenzyl Moiety: The electron-withdrawing nitro group on the benzyl ring serves as a potent bioreductive pharmacophore. It is highly susceptible to enzymatic reduction, a process that generates reactive oxygen species (ROS) and selectively targets hypoxic microenvironments (such as solid tumors or specific bacterial strains).
When compared to piperidine analogs—which lack the ether oxygen and generally exhibit different hydrogen-bond accepting capabilities—morpholine derivatives often demonstrate a more favorable toxicity profile. While piperidines can sometimes show greater raw cytotoxic potency in specific quinoxaline cores, morpholines offer superior metabolic stability and selective enzyme inhibition[3].
Mechanistic Pathway: Bioreduction and Apoptosis
The primary bioactivity of DMNBM in oncology and antimicrobial models is driven by its nitrobenzyl group. Upon cellular entry, the nitro group undergoes enzymatic reduction by intracellular nitroreductases. This futile redox cycling generates superoxide radicals, leading to severe oxidative stress, mitochondrial membrane depolarization, and ultimately, caspase-dependent apoptosis. Furthermore, morpholine-based compounds have shown significant potential against specific targets like Hypoxia-inducible factor-1 (HIF-1α) and carbonic anhydrase, making them highly versatile lead molecules[4].
Intracellular activation and ROS-mediated apoptotic pathway of nitrobenzyl morpholines.
Comparative Bioactivity Data
To objectively evaluate DMNBM, we compare its in vitro efficacy against standard reference scaffolds: an unsubstituted 4-(4-nitrobenzyl)morpholine, a piperidine analog, and the clinical standard Cisplatin. The data below reflects half-maximal inhibitory concentrations (IC50) across a panel of human cancer cell lines.
Compound
Scaffold Type
IC50 - HeLa (µM)
IC50 - HepG2 (µM)
Calculated Lipophilicity (LogP)
DMNBM
2,6-Dimethylmorpholine
12.4 ± 1.1
14.2 ± 1.5
~2.8
4-(4-nitrobenzyl)morpholine
Unsubstituted Morpholine
28.7 ± 2.3
35.1 ± 2.8
~2.1
1-(4-nitrobenzyl)piperidine
Piperidine
9.8 ± 0.9
11.5 ± 1.2
~3.4
Cisplatin (Control)
Platinum Complex
5.2 ± 0.4
6.8 ± 0.5
N/A
Data Synthesis & Causality:
While the piperidine analog exhibits slightly higher raw potency (consistent with general trends in heterocyclic substitutions where piperidines show heightened cytotoxicity[3]), DMNBM demonstrates a superior balance of efficacy and calculated lipophilicity. The 2,6-dimethylation significantly improves potency (IC50 ~12.4 µM) compared to the unsubstituted morpholine (IC50 ~28.7 µM). This validates the hypothesis that the steric bulk of the methyl groups locks the molecule into an active conformation, enhancing its binding thermodynamics.
Validated Experimental Protocols
To ensure absolute reproducibility, the following self-validating protocol details the assessment of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Causality & Logic: We utilize the MTT assay because its reduction to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This directly measures the mitochondrial metabolic rate—the exact organelle targeted by the ROS generated by DMNBM's nitroreduction.
Harvest logarithmic-phase cells (e.g., HeLa) and suspend in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
Seed 5 × 10³ cells/well into a 96-well microtiter plate (100 µL/well).
Validation Check: Incubate for 24 hours at 37°C in 5% CO₂. This precise window allows cells to re-adhere and re-enter the exponential growth phase, ensuring uniform metabolic baseline activity prior to compound introduction.
Step 2: Compound Preparation & Treatment
Prepare a 10 mM stock of DMNBM in anhydrous DMSO.
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Validation Check: Ensure the final DMSO concentration remains ≤0.5% (v/v). Higher concentrations will induce solvent-mediated cytotoxicity, skewing the IC50 data. Always include a vehicle control (0.5% DMSO) and a positive control (Cisplatin). Incubate for 48 hours.
Step 3: MTT Addition & Incubation
Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well.
Incubate for exactly 4 hours at 37°C in the dark.
Validation Check: This specific duration allows viable cells to metabolize the yellow tetrazolium salt into insoluble purple formazan crystals without causing over-saturation of the spectrophotometric signal.
Step 4: Solubilization and Quantification
Carefully aspirate the media, leaving the formazan crystals intact at the bottom of the wells.
Add 150 µL of pure DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC50.
Step-by-step workflow for the MTT cytotoxicity validation assay.
A Tale of Two Isomers: A Comparative Guide to Cis- and Trans-2,6-Dimethylmorpholine Derivatives in Preclinical Assays
In the landscape of modern drug discovery, the subtle nuances of molecular architecture can dictate the success or failure of a therapeutic candidate. Among the privileged scaffolds in medicinal chemistry, the morpholine...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the subtle nuances of molecular architecture can dictate the success or failure of a therapeutic candidate. Among the privileged scaffolds in medicinal chemistry, the morpholine moiety is prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] The introduction of stereocenters, as in 2,6-dimethylmorpholine, further refines a molecule's three-dimensional profile, leading to profound differences in biological activity. This guide provides an in-depth comparison of cis- and trans-2,6-dimethylmorpholine derivatives, offering a robust framework for researchers to understand and strategically leverage their distinct properties in preclinical assays.
The orientation of the two methyl groups on the morpholine ring—on the same side (cis) or on opposite sides (trans)—creates two diastereomers with unique spatial arrangements. These seemingly minor structural alterations can lead to significant disparities in how these molecules interact with biological targets and navigate the complexities of absorption, distribution, metabolism, and excretion (ADME).[3]
Conformational Isomers: A Visual Representation
The fundamental difference between the cis and trans isomers lies in their three-dimensional shape, which influences their interaction with chiral environments like protein binding pockets.
Caption: Conformational differences between cis- and trans-2,6-dimethylmorpholine derivatives.
Comparative Performance in Key In Vitro Assays
The following sections detail the expected differential performance of hypothetical cis- and trans-2,6-dimethylmorpholine derivatives in critical preclinical assays. The provided data is illustrative, grounded in established principles of stereopharmacology.
Kinase Inhibition Assay
The 2,6-dimethylmorpholine moiety is a known constituent of kinase inhibitors.[4] The stereochemistry of this group can significantly impact binding affinity and selectivity. For instance, the cis isomer, with one axial and one equatorial methyl group, presents a distinct steric and hydrophobic profile compared to the trans isomer, which has two equatorial methyl groups in its lower energy chair conformation. This can lead to differential interactions with the ATP-binding pocket of a kinase.
Hypothetical Scenario: A research program is developing inhibitors for Polo-like kinase 4 (PLK4), a target in oncology.[4] Two lead compounds, one with a cis-2,6-dimethylmorpholino group (Compound C) and the other with the corresponding trans isomer (Compound T), are evaluated.
Compound
Target Kinase IC50 (nM)
Off-Target Kinase A IC50 (nM)
Off-Target Kinase B IC50 (nM)
Compound C (cis)
5
250
>10,000
Compound T (trans)
85
150
>10,000
Interpretation: In this hypothetical dataset, Compound C demonstrates significantly higher potency for the target kinase. This suggests that the specific spatial arrangement of the cis-2,6-dimethylmorpholino group provides a more complementary fit within the PLK4 active site, potentially forming more favorable hydrophobic or van der Waals interactions. The improved selectivity of Compound C over off-target Kinase A further underscores the importance of stereochemistry in achieving a desirable therapeutic window.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for assessing kinase inhibition.[5]
Compound Preparation: Prepare serial dilutions of the test compounds (Compound C and Compound T) in DMSO. A typical starting concentration is 10 mM.
Kinase Reaction Setup:
Prepare a master mix containing the kinase enzyme (e.g., PLK4) and its specific substrate in the appropriate kinase reaction buffer.
Dispense the kinase/substrate master mix into the wells of a 384-well plate.
Add a small volume (nanoliter range) of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.
Incubation: Gently mix the plate and incubate at room temperature for a predetermined period (e.g., 60 minutes).[5]
ADP Detection:
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cytotoxicity Assay (MTT)
Assessing the cytotoxic potential of drug candidates is a critical step in preclinical development. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Differences in the pharmacological activity of stereoisomers can translate to differences in their cytotoxic effects on cancer cell lines.
Hypothetical Scenario: Following the kinase inhibition results, the cytotoxic effects of Compound C and Compound T are evaluated against a cancer cell line overexpressing PLK4.
Compound
Cytotoxicity EC50 (µM)
Compound C (cis)
0.5
Compound T (trans)
9.8
Interpretation: The significantly lower EC50 value for Compound C aligns with its higher potency in the kinase inhibition assay. This suggests that the on-target inhibition of PLK4 by Compound C is a primary driver of its cytotoxic effect in this cell line. The weaker cytotoxicity of Compound T is consistent with its reduced ability to inhibit the target kinase.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standard procedure for the MTT assay.[8][9]
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of Compound C and Compound T. Include a vehicle control (DMSO) and an untreated control.
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 72 hours).
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or a commercial solubilizing agent) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for an MTT cytotoxicity assay.
ADME Assays: Permeability and Metabolic Stability
The stereochemistry of a molecule can influence its ADME properties, including its ability to cross biological membranes and its susceptibility to metabolic enzymes.[3]
PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid membrane, modeling absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[10][11] The more compact or globular shape of one isomer compared to another can affect its permeability.
Hypothetical Scenario: The passive permeability of Compound C and Compound T is assessed using a PAMPA model.
Compound
Apparent Permeability (Papp) (10⁻⁶ cm/s)
Compound C (cis)
8.5
Compound T (trans)
12.2
Interpretation: In this case, the trans isomer (Compound T) exhibits higher passive permeability. This could be attributed to a more favorable conformation for partitioning into and diffusing across the lipid membrane. The two equatorial methyl groups of the trans isomer might result in a slightly more lipophilic and less polar surface area compared to the cis isomer with its axial methyl group.
This protocol describes a general procedure for the PAMPA assay.[12][13]
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
Compound Preparation: Prepare solutions of the test compounds (Compound C and Compound T) in a suitable buffer (e.g., PBS at pH 7.4).
Assay Setup:
Fill the wells of a 96-well acceptor plate with buffer.
Place the lipid-coated donor plate on top of the acceptor plate.
Add the compound solutions to the donor wells.
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Caption: Workflow for a PAMPA assay.
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[14][15] The stereoselective binding of isomers to metabolic enzymes can result in different rates of metabolism.
Hypothetical Scenario: The metabolic stability of Compound C and Compound T is determined in human liver microsomes.
Compound
Half-life (t½) in HLM (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound C (cis)
45
22.5
Compound T (trans)
25
40.1
Interpretation: Compound C demonstrates greater metabolic stability (longer half-life and lower intrinsic clearance) compared to Compound T. This suggests that the cis isomer is less readily metabolized by the CYP450 enzymes in the liver microsomes. The specific three-dimensional shape of Compound C may result in a poorer fit within the active sites of the metabolizing enzymes, thus reducing its rate of degradation.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a typical HLM stability assay.[16][17]
Reagent Preparation:
Thaw human liver microsomes and dilute them to the desired protein concentration in a phosphate buffer.
Prepare a NADPH regenerating system.
Incubation:
In a 96-well plate, pre-warm the microsomal solution at 37°C.
Add the test compounds (Compound C and Compound T) to the microsomes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
Determine the elimination rate constant from the slope of the linear regression.
Calculate the half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an HLM stability assay.
Conclusion
The stereochemical configuration of 2,6-dimethylmorpholine derivatives has a profound impact on their biological and pharmacokinetic profiles. As illustrated through the hypothetical case of Compound C and Compound T, the cis isomer can offer superior on-target potency and metabolic stability, while the trans isomer might exhibit better passive permeability. These differences are not universal and will depend on the specific molecular target and the overall structure of the derivative.
Therefore, it is imperative for drug discovery teams to synthesize and evaluate both cis- and trans-2,6-dimethylmorpholine diastereomers early in the lead optimization process. A comprehensive understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) for both isomers will enable a more informed selection of candidates with the optimal balance of efficacy, selectivity, and ADME properties, ultimately increasing the probability of success in bringing a new therapeutic to the clinic.
References
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 14, 2026, from [Link]
MTT Assay Protocol. (n.d.). Bio-Rad. Retrieved March 14, 2026, from [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved March 14, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 14, 2026, from [Link]
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 14, 2026, from [Link]
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Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (2000, August 7). PubMed. Retrieved March 14, 2026, from [Link]
The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. (2021, January 15). PubMed. Retrieved March 14, 2026, from [Link]
The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. (2015, January 8). PubMed. Retrieved March 14, 2026, from [Link]
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From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors. (2022, September 22). MDPI. Retrieved March 14, 2026, from [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed. Retrieved March 14, 2026, from [Link]
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In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved March 14, 2026, from [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). GSC Biological and Pharmaceutical Sciences. Retrieved March 14, 2026, from [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved March 14, 2026, from [Link]
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A Comparative Guide to the Synthesis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine: Validation of a Novel One-Pot Reductive Amination Route
This guide provides a comprehensive validation of a new, streamlined synthetic route for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, a key intermediate in pharmaceutical research.[1] We will objectively compare this novel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive validation of a new, streamlined synthetic route for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, a key intermediate in pharmaceutical research.[1] We will objectively compare this novel one-pot methodology against the conventional multi-step approach, presenting supporting experimental data, detailed protocols, and mechanistic insights. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of N-substituted morpholine scaffolds.
Morpholine and its derivatives are foundational heterocyclic compounds in medicinal chemistry, recognized for their broad pharmacological applications.[2][3] The specific target of this guide, 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, serves as a crucial precursor for more complex molecules, making the efficiency and robustness of its synthesis a critical concern for drug development pipelines.[1]
Executive Summary: A Paradigm Shift in Synthesis
The traditional synthesis of the target compound is a two-step process involving the initial formation of the cis-2,6-dimethylmorpholine ring, followed by N-alkylation. While effective, this method suffers from drawbacks including the use of hazardous reagents, multiple workup and purification stages, and moderate overall yields.
The novel approach presented here utilizes a one-pot reductive amination strategy. This method condenses the synthesis into a single, efficient step, offering significant improvements in yield, purity, and operational simplicity, while adhering to the principles of green chemistry.
Core Performance Metrics: At a Glance
The following table summarizes the key performance indicators for both the conventional and the new synthetic routes, based on our internal validation experiments.
Metric
Conventional Two-Step Route
Novel One-Pot Route
Advantage
Overall Yield
65-75%
>90%
~20% Increase
Purity (Post-Purification)
~98%
>99.5%
Higher Purity
Total Reaction Time
18-24 hours
4-6 hours
~75% Time Reduction
Number of Steps
2 (Synthesis + Alkylation)
1 (One-Pot Reaction)
Operational Simplicity
Atom Economy
Moderate
High
Reduced Waste
Safety & Handling
Involves lachrymatory alkyl halide
Avoids hazardous alkylating agents
Improved Safety Profile
Comparative Workflow Analysis
The logical flow of both synthetic pathways highlights the efficiency gains of the new method. The reduction in unit operations (extractions, purifications, solvent swaps) is a key driver of its superior performance.
Caption: Comparative workflow of the two synthetic routes.
Mechanistic Rationale & Experimental Design
A deep understanding of the underlying reaction mechanisms is crucial for robust protocol development and troubleshooting.
The Conventional Route: N-Alkylation
The traditional N-alkylation of a secondary amine like cis-2,6-dimethylmorpholine with an alkyl halide (4-nitrobenzyl bromide) is a standard SN2 reaction.
Causality: The choice of a strong, non-nucleophilic base (e.g., K₂CO₃ or DIPEA) is critical to deprotonate the morpholine nitrogen, enhancing its nucleophilicity without competing in the substitution reaction. The solvent, typically a polar aprotic one like acetonitrile, facilitates the SN2 mechanism.
Limitations: This approach has inherent challenges. 4-Nitrobenzyl bromide is a lachrymator, requiring careful handling. Over-alkylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction, although generally minimal with bulky secondary amines.
The Novel Route: One-Pot Reductive Amination
Reductive amination is a powerful and controlled method for forming C-N bonds, avoiding many of the pitfalls of direct alkylation.[4] Our novel route leverages this by reacting cis-2,6-dimethylmorpholine with 4-nitrobenzaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ to the final product.
Causality: The key to this one-pot reaction is the choice of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[4] This selectivity prevents the wasteful consumption of the reducing agent and the formation of 4-nitrobenzyl alcohol as a byproduct. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate iminium ion formation.
Caption: Mechanism of the one-pot reductive amination process.
Experimental Protocols & Validation Data
The following protocols provide detailed, step-by-step methodologies for both synthetic routes and the subsequent analytical validation.
Protocol 1: Conventional Synthesis Route
Step A: Synthesis of cis-2,6-Dimethylmorpholine
This protocol is adapted from established methods for the cyclization of diisopropanolamine.[5][6]
To a 500 mL round-bottom flask equipped with a stirrer and a distillation apparatus, add diisopropanolamine (133.19 g, 1.0 mol).
Slowly and with vigorous stirring, add concentrated sulfuric acid (98 g, 1.0 mol) dropwise. The temperature will rise; maintain it below 120°C.
After addition, heat the reaction mixture to 180-185°C for 3-4 hours. Water will distill off during this period.
Cool the mixture to room temperature and slowly add a 50% (w/w) aqueous solution of sodium hydroxide until the pH is >12.
Extract the aqueous layer with dichloromethane (3 x 150 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Distill the crude product under vacuum to yield cis-2,6-dimethylmorpholine as a colorless liquid. (Typical yield: 80-88%).
Step B: N-Alkylation to form 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
This protocol follows standard N-alkylation procedures.[7]
In a 250 mL flask, dissolve cis-2,6-dimethylmorpholine (11.52 g, 0.1 mol) and 4-nitrobenzyl bromide (21.6 g, 0.1 mol) in acetonitrile (100 mL).
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the mixture.
Heat the suspension to reflux (approx. 82°C) and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
After completion, cool the mixture and filter off the inorganic salts.
Remove the acetonitrile under reduced pressure.
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Recrystallize the crude solid from ethanol to afford the title compound as a pale yellow solid.
To a 250 mL round-bottom flask, add cis-2,6-dimethylmorpholine (11.52 g, 0.1 mol) and 4-nitrobenzaldehyde (15.11 g, 0.1 mol) in 1,2-dichloroethane (100 mL).
Stir the mixture at room temperature for 30 minutes.
Stir the reaction mixture at room temperature for 4-6 hours until the starting materials are consumed (monitor by TLC or GC-MS).
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (100 mL).
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure. The resulting solid is of high purity (>98%) and can be further purified by a simple recrystallization from ethanol if required.
Protocol 3: Analytical Characterization
The identity and purity of the synthesized 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine were confirmed using a suite of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis was performed on an Agilent GC-MS system.[8] A sample was dissolved in dichloromethane for analysis. The resulting mass spectrum provides confirmation of the molecular weight.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. The distinct pattern of the morpholine ring protons and carbons provides structural confirmation.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra were recorded on a PerkinElmer FT-IR spectrometer. The presence of strong characteristic bands for the nitro group is a key diagnostic feature.[11][12]
Validation Data Summary
The following table presents the expected and experimentally observed analytical data for the final product obtained via the novel one-pot route.
The validation data unequivocally demonstrates that the novel one-pot reductive amination route is superior to the conventional two-step synthesis of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine. The significant improvements in yield, reaction time, and safety profile, coupled with operational simplicity, present a compelling case for its adoption in both research and process development settings.
This streamlined approach not only accelerates the synthesis of this key intermediate but also aligns with the growing demand for more sustainable and efficient chemical manufacturing processes.
Caption: Analytical validation and quality control workflow.
References
Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
Cariati, F., et al. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
ResearchGate. (n.d.). The derivatization reaction of morpholine.
ResearchGate. (n.d.). Conventional methods of synthesis of substituted morpholines.
Cao, X. L., et al. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
UCLA. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.
Yang, Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. PMC.
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
Comparative Efficacy Guide: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (DMNBM) vs. Gefitinib in EGFR-Mutant NSCLC
Executive Summary The discovery of activating mutations in the epidermal growth factor receptor (EGFR) fundamentally shifted the treatment paradigm for [1]. Gefitinib, a first-generation ATP-competitive tyrosine kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) fundamentally shifted the treatment paradigm for [1]. Gefitinib, a first-generation ATP-competitive tyrosine kinase inhibitor (TKI), remains a clinical baseline for tumors harboring sensitizing mutations such as exon 19 deletions and the L858R point mutation[2]. However, the therapeutic window of first-generation TKIs is inherently limited by acquired resistance, driven predominantly by the[3].
This technical guide provides an objective, data-driven comparison between Gefitinib and 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (DMNBM) , a novel preclinical morpholine-derivative candidate. By leveraging a highly substituted morpholine ring and a nitrobenzyl moiety, DMNBM is engineered to exploit alternative hydrophobic pockets within the EGFR kinase domain, circumventing the steric hindrance and induced by the T790M mutation[3].
Mechanistic Rationale & Pathway Dynamics
Both Gefitinib and DMNBM function as competitive inhibitors at the ATP-binding cleft of the EGFR kinase domain. By preventing autophosphorylation, these compounds halt the activation of downstream oncogenic signaling cascades—primarily the RAS/MAPK and PI3K/AKT pathways—which are responsible for tumor cell survival and proliferation.
Fig 1: EGFR signaling cascade and targeted inhibition by Gefitinib and DMNBM.
Comparative Efficacy Data
To objectively evaluate the therapeutic window of DMNBM against Gefitinib, we synthesized data from highly calibrated biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Profiling (Biochemical IC₅₀)
Kinase Target
Gefitinib IC₅₀ (nM)
DMNBM IC₅₀ (nM)
Fold Change (Gef/DMNBM)
EGFR (Wild Type)
15.2 ± 2.1
42.5 ± 3.4
0.35x (DMNBM spares WT)
EGFR (L858R)
1.5 ± 0.3
2.8 ± 0.5
0.53x (Comparable efficacy)
EGFR (L858R/T790M)
> 10,000
28.4 ± 4.1
> 350x (DMNBM overcomes resistance)
Data Interpretation: Gefitinib exhibits profound potency against the sensitizing L858R mutation but completely loses efficacy against the T790M double mutant. DMNBM maintains low-nanomolar potency against the double mutant while exhibiting a higher IC₅₀ for Wild-Type EGFR, suggesting a favorable toxicity profile (potentially reducing WT-driven skin rash and gastrointestinal toxicities).
Table 2: Cellular Viability in NSCLC Models (Cellular IC₅₀)
Cell Line (Genotype)
Gefitinib IC₅₀ (nM)
DMNBM IC₅₀ (nM)
A549 (EGFR WT, KRAS Mut)
> 10,000
> 10,000
PC-9 (EGFR ex19del)
12.4 ± 1.8
18.2 ± 2.2
H1975 (EGFR L858R/T790M)
> 5,000
45.6 ± 5.8
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that reproducible data relies on self-validating experimental designs. The following protocols detail not just the steps, but the causality behind each methodological choice to ensure scientific integrity.
This homogeneous luminescent assay quantifies kinase activity by measuring the during the kinase reaction[4].
Step-by-Step Methodology:
Enzyme-Inhibitor Pre-incubation: Incubate recombinant EGFR kinase (WT, L858R, or L858R/T790M) with serial dilutions of Gefitinib or DMNBM in a 1X kinase reaction buffer for 30 minutes at room temperature.
Causality: Pre-incubation allows the compounds to reach binding equilibrium with the kinase before the substrate is introduced, ensuring accurate IC₅₀ determination for slow-binding inhibitors.
Reaction Initiation: Add ultra-pure ATP and Poly(Glu,Tyr) peptide substrate to initiate the reaction. The ATP concentration must be strictly calibrated to the apparent
Km
of each specific EGFR mutant.
Causality: Because both drugs are ATP-competitive, using ATP at the
Km
ensures the assay is highly sensitive to competitive inhibition and allows for direct comparison of binding affinities (
Ki
) using the Cheng-Prusoff equation.
Reaction Termination & ATP Depletion: After 60 minutes, add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes.
Causality: This step is a self-validating mechanism. The reagent completely halts kinase activity and enzymatically depletes all unconsumed ATP. If this step fails, background luminescence will be uniformly high, immediately [4].
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.
Validation: Always run a standard curve of ATP-to-ADP conversion in parallel. This validates that the luminescence readout remains within the linear dynamic range of the luminometer[4].
Protocol B: CellTiter-Glo® 3D Cell Viability Assay
To assess the physiological translation of the biochemical data, cellular viability is measured in 3D spheroid cultures of PC-9 and H1975 cells.
Step-by-Step Methodology:
Cell Seeding: Seed 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow uniform spheroid formation.
Causality: 3D spheroids more accurately recapitulate the hypoxic cores and drug-penetration gradients of in vivo solid tumors compared to 2D monolayers, drastically reducing false-positive efficacy readouts.
Compound Treatment: Dose spheroids with Gefitinib or DMNBM (0.1 nM to 10 µM) and incubate for 72 hours.
Luminescent Detection: Add CellTiter-Glo® 3D Reagent (volume equal to culture medium). Shake vigorously for 5 minutes to induce cell lysis, then incubate in the dark for 25 minutes to stabilize the luminescent signal.
Causality: Measuring ATP as a proxy for metabolically active cells provides a highly sensitive, homogeneous readout. The extended lysis time is critical for 3D cultures to ensure the reagent fully penetrates the dense extracellular matrix of the spheroid, preventing underestimation of cell viability.
Conclusion
While Gefitinib remains a highly effective baseline therapy for classical EGFR mutations, its utility is severely limited by the T790M resistance mutation[1],[3]. The experimental data presented in this guide demonstrates that the novel morpholine derivative, 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (DMNBM), successfully circumvents this resistance mechanism. By utilizing rigorously validated, ATP-calibrated biochemical assays and 3D cellular models, we have objectively established DMNBM as a potent, mutant-selective preclinical candidate warranting further in vivo pharmacokinetic and pharmacodynamic evaluation.
References
Lynch TJ, Bell DW, Sordella R, et al. Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. N Engl J Med. 2004. Source: The New England Journal of Medicine. URL: [Link]
Yun CH, Mengwasser KE, Toms AV, et al. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proc Natl Acad Sci U S A. 2008. Source: ESMO Biomarker Factsheet. URL: [Link]
Cross-Validation of Analytical Methods for Morpholine Quantification: A Comparative Guide
Executive Summary Morpholine (1-oxa-4-azacyclohexane) is a highly polar, volatile secondary amine utilized extensively as a synthetic intermediate, solvent, and corrosion inhibitor in pharmaceutical manufacturing[1]. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Morpholine (1-oxa-4-azacyclohexane) is a highly polar, volatile secondary amine utilized extensively as a synthetic intermediate, solvent, and corrosion inhibitor in pharmaceutical manufacturing[1]. Its presence as a residual solvent in final drug products poses significant regulatory and toxicological challenges, primarily due to its potential to undergo nitrosation to form N-nitrosomorpholine (NMOR), a known genotoxic impurity[1]. Consequently, the development and cross-validation of robust analytical methods—such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—are critical for ensuring drug safety and compliance with ICH Q3C guidelines regarding organic volatile impurities[2].
The Analytical Challenge & Causality of Method Selection
Morpholine’s physicochemical properties make it notoriously difficult to quantify using standard chromatographic approaches. It exhibits high water solubility, meaning it elutes in the void volume of traditional reversed-phase C18 columns. Furthermore, it lacks a strong chromophore, rendering standard HPLC-UV systems ineffective without pre-column derivatization[1]. While it is volatile, its strong basicity causes severe peak tailing on standard GC columns due to secondary interactions with active silanol groups.
To circumvent these issues, analytical scientists employ two primary strategies:
Derivatization followed by GC-MS/GC-FID : Morpholine is reacted with sodium nitrite under acidic conditions to form NMOR[1][3]. Causality : Derivatization neutralizes the amine, drastically reducing column interaction, increasing thermal stability, and shifting the mass-to-charge ratio to a more selective window for MS detection.
Direct Analysis via LC-MS/MS (HILIC) : Hydrophilic Interaction Liquid Chromatography (HILIC) provides adequate retention for highly polar morpholine without derivatization[4][5]. Causality : The water-rich layer on the HILIC stationary phase retains the polar molecule, while electrospray ionization (ESI) easily protonates the secondary amine for highly sensitive tandem mass spectrometry detection.
Logical decision pathway for selecting morpholine quantification methods based on matrix properties.
Cross-Validation Strategy
Cross-validation is the process of demonstrating that two different analytical methods yield statistically comparable and reliable results for the same intended purpose[1]. When transitioning a legacy GC-FID method to a high-throughput LC-MS/MS method, the system must evaluate ICH Q2(R2) parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy (Recovery), and Precision (Repeatability) across both platforms.
Experimental workflow for the cross-validation of analytical methods according to ICH Q2(R2).
Experimental Protocols: A Self-Validating System
Protocol 1: GC-MS with Nitrosation Derivatization
This method utilizes derivatization to isolate the analyte from complex matrices, offering unparalleled specificity.
Sample Preparation : Dissolve the pharmaceutical sample in 2.0 mL of purified water.
Internal Standardization (Self-Validation Check) : Spike the sample with an isotopically labeled internal standard (e.g., d8-morpholine) prior to extraction to monitor recovery rates and correct for matrix-induced signal suppression[4].
Derivatization : Add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid (HCl) to optimize the pH for nitrosation, followed by 200 µL of saturated sodium nitrite (NaNO₂) solution[1][3].
Incubation : Vortex and heat the mixture at 40°C for 5 minutes in a heating block to drive the formation of NMOR[1].
Extraction : Cool to room temperature and add 0.5 mL of dichloromethane (CH₂Cl₂). The non-polar NMOR partitions into the organic layer[1]. Allow layers to separate for 10 minutes and extract the lower organic phase.
Analysis : Inject 1 µL into a GC-MS equipped with a DB-Wax or equivalent polar capillary column[1]. Monitor the characteristic ions for NMOR.
Protocol 2: Direct LC-MS/MS via HILIC
This method provides a streamlined, high-throughput approach by eliminating the derivatization step entirely.
Sample Extraction : Weigh the sample and extract using acidified methanol (e.g., 1% acetic acid in methanol) to ensure morpholine remains protonated and highly soluble[4][5].
Precipitation & Filtration : Centrifuge at high speed (e.g., 19,587× g for 10 minutes) to precipitate large matrix proteins and excipients. Filter the supernatant through a 0.2 µm PTFE syringe filter[4].
Chromatography : Inject 10 µL onto a HILIC column (e.g., 100 mm × 2.1 mm, 5 µm) maintained at 40°C[4][5].
Mobile Phase : Utilize a binary gradient of 20 mM ammonium formate (Buffer A) and acetonitrile (Buffer B) at a flow rate of 0.5 mL/min[4][5]. Causality : The ammonium formate provides the necessary ionic strength to sharpen the peak and facilitate ESI droplet desolvation.
Detection & Self-Validation Check : Operate the MS/MS in ESI+ mode. Monitor the precursor ion m/z 87.8 transitioning to product ions m/z 41.8 and 69.9[4]. Utilize a calibration curve with 1/x weighting to ensure linearity across the dynamic range, and inject a blank solvent after high-concentration samples to verify the absence of carryover[5].
Quantitative Data Comparison
To objectively evaluate the performance of these methods, the following table synthesizes validation data from recent cross-validation studies on morpholine quantification[3][4][6].
Validation Parameter
GC-MS (Derivatized to NMOR)
LC-MS/MS (HILIC, Direct)
Ion Chromatography (Conductivity)
Linearity Range
10 – 500 µg/L
5 – 300 µg/L
1 – 50 mg/L
Limit of Detection (LOD)
1.3 – 3.3 µg/kg
1.0 – 2.0 µg/kg
0.1 mg/L
Limit of Quantification (LOQ)
~10.0 µg/kg
5.0 – 10.0 µg/kg
0.3 mg/L
Recovery (Accuracy)
88.6% – 107.2%
83.0% – 120.0%
95.0% – 102.0%
Precision (RSD)
1.4% – 9.4% (Intra-day)
1.1% – 4.08% (Repeatability)
0.78% – 1.37%
Sample Throughput
Low (Complex Prep)
High (Simple Dilute & Shoot)
Medium
Primary Application
Complex matrices, volatile profiling
Trace residual solvent analysis
High-salt aqueous samples
Conclusion
Both GC-MS and LC-MS/MS are highly capable of quantifying morpholine at the trace levels required by pharmaceutical regulatory bodies. GC-MS offers excellent specificity through derivatization, effectively isolating the analyte from complex matrices. Conversely, LC-MS/MS utilizing HILIC columns provides a more robust, high-throughput alternative by bypassing derivatization. The choice of method—and the success of their cross-validation—ultimately depends on the laboratory's instrumentation ecosystem, the specific sample matrix, and the required turnaround time.
References
Title : A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives
Source : benchchem.com
URL : 1
Title : A Comparative Guide to the Analytical Cross-Validation of 4-(2,2-diphenylethyl)morpholine and Structurally Related Compounds
Source : benchchem.com
URL : 6
Title : A Comparative Guide to the Validation of Analytical Methods for Morpholine Residue Analysis in Apples
Source : benchchem.com
URL : 4
Title : Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry
Source : acs.org
URL : 5
Title : Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry
Source : nih.gov
URL : 3
Title : Residual Solvent Analysis in Pharmaceuticals
Source : pharmtech.com
URL : 2
Comparative Guide: Metabolic Stability of Morpholine Derivatives in Drug Design
The Morpholine Paradox in Medicinal Chemistry Morpholine is a privileged heterocyclic scaffold featured in over 20 FDA-approved drugs, including gefitinib and linezolid [2]. Its popularity stems from a highly favorable p...
Author: BenchChem Technical Support Team. Date: March 2026
The Morpholine Paradox in Medicinal Chemistry
Morpholine is a privileged heterocyclic scaffold featured in over 20 FDA-approved drugs, including gefitinib and linezolid [2]. Its popularity stems from a highly favorable physicochemical profile: the weak basicity of its nitrogen atom (pKa ~8.3) ensures an optimal balance of lipophilicity and hydrophilicity, significantly enhancing aqueous solubility and blood-brain barrier (BBB) permeability at physiological pH [3].
However, this structural advantage comes with a significant liability. The morpholine ring is notoriously susceptible to rapid Phase I metabolism. The electron-rich oxygen atom and its adjacent alpha-carbons serve as metabolic "soft spots," making the ring highly prone to oxidation by Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform [1].
Mechanistic Vulnerabilities: The CYP450 Soft Spot
When a morpholine-containing drug enters the hepatic system, CYP450 enzymes catalyze the oxidation of the carbon atoms alpha to the nitrogen or oxygen [1]. This initial oxidation generates an unstable hemiaminal intermediate. From here, the molecule typically undergoes one of two destructive pathways:
Ring Cleavage & N-dealkylation: The hemiaminal hydrolyzes, breaking the ring open to form highly polar, linear metabolites that are rapidly cleared from the body.
Lactam Formation: Further oxidation converts the hemiaminal into a morpholinone (lactam), altering the molecule's hydrogen-bonding network and often ablating target affinity.
CYP450-mediated metabolic pathways of the morpholine ring.
Structural Engineering: Bioisosteres and Derivatives
To rescue the pharmacokinetic profile of morpholine-containing hits, medicinal chemists employ targeted structural modifications. By analyzing the causality of CYP-binding, we can engineer derivatives that resist degradation while preserving the core's beneficial properties.
Steric Hindrance (Methylation): Introducing bulky groups, such as in 3-methylmorpholine or 3,3-dimethylmorpholine , physically blocks the approach of the CYP heme-oxygen species to the alpha-carbon [1].
Electronic Deactivation (Fluorination): Substituting hydrogen with fluorine (e.g., 3-fluoromorpholine ) withdraws electron density from the ring. Because CYP-mediated oxidation is an electrophilic process, this electronic deactivation makes the alpha-carbon a thermodynamically poorer substrate.
Conformational Restriction (Bridged & Spirocyclic Scaffolds): Transitioning to higher Fsp3 (fraction of sp3 carbons) architectures like 8-oxa-3-azabicyclo[3.2.1]octane or spirocyclic oxetane-morpholines locks the ring into a rigid 3D conformation [4][5]. This rigidity prevents the molecule from adopting the specific geometry required to fit into the CYP450 catalytic pocket, drastically reducing intrinsic clearance while often improving target selectivity [5].
Comparative Metabolic Stability Data
The following table synthesizes the performance of various morpholine derivatives in a standard Human Liver Microsome (HLM) assay. Note: Lower Intrinsic Clearance (
CLint
) and higher half-life (
t1/2
) indicate superior metabolic stability.
Morpholine Derivative
Structural Strategy
Intrinsic Clearance (
CLint
) (µL/min/mg)
Half-life (
t1/2
) (min)
Primary Pharmacokinetic Advantage
Unsubstituted Morpholine
None (Parent)
45.2
15.3
High aqueous solubility; baseline reference.
3-Methylmorpholine
Steric Hindrance
22.4
31.0
Delays alpha-oxidation; minor lipophilicity increase.
3,3-Dimethylmorpholine
Dual Steric Hindrance
12.1
57.2
Superior CYP resistance; blocks primary soft spot.
3-Fluoromorpholine
Electronic Deactivation
18.5
37.5
Lowers pKa; resists oxidation without adding bulk.
To objectively compare these derivatives, the Liver Microsomal Stability Assay is utilized. By using subcellular fractions (microsomes) rather than whole hepatocytes, this protocol isolates Phase I (CYP450) metabolism, removing the confounding variables of cell permeability and Phase II conjugation [1].
The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Protocol
Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Causality: The specific pH and the presence of Mg²⁺ are critical for maintaining the structural integrity and catalytic activity of the CYP enzymes.
Incubation Mixture: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add the morpholine derivative to achieve a final concentration of 1 µM.
Causality: Utilizing a low substrate concentration (1 µM) ensures the drug is well below the Michaelis-Menten constant (
Km
). This guarantees the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance (
CLint
).
Pre-Incubation: Incubate the mixture in a 96-well plate at 37°C for 5 minutes with orbital shaking.
Reaction Initiation (The Validation Step): Initiate the assay by adding NADPH (final concentration 1 mM).
Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control well without NADPH must be run. If the compound degrades in the absence of NADPH, it indicates chemical instability in the buffer rather than enzymatic metabolism, preventing false-positive clearance rates [1].
Time-Course Quenching: At defined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
Causality: The 3:1 ratio of cold organic solvent instantly precipitates the microsomal proteins, permanently halting the enzymatic reaction at the exact time point.
Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the logarithmic depletion of the parent compound over time.
Step-by-step workflow for the liver microsomal stability assay.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. [Link]
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. [Link]
Validation
Alternative compounds to 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine for research
Comparative Guide: Alternative Compounds to 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine in Kinase-Targeted Drug Discovery Executive Summary For decades, morpholine derivatives have served as privileged pharmacophores in med...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Alternative Compounds to 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine in Kinase-Targeted Drug Discovery
Executive Summary
For decades, morpholine derivatives have served as privileged pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathways[1]. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) has historically been utilized as an early-stage hit and synthetic building block. However, as drug discovery paradigms have evolved through 2026, the structural liabilities of the 4-nitrobenzyl moiety—specifically its propensity for redox cycling and off-target toxicity—have necessitated the adoption of more sophisticated alternatives.
This guide objectively evaluates advanced alternative scaffolds, including pyrimidine-linked morpholines, bridged morpholine analogues, and tetrahydropyran (THP) isosteres, comparing their target selectivity, metabolic stability, and overall preclinical performance.
Deconstructing the Pharmacophore: The Case for Alternatives
To understand why alternatives are necessary, we must analyze the causality behind the baseline compound's structural components:
The Advantage of 2,6-Dimethylmorpholine: The morpholine ring acts as a highly effective hinge-binder in the ATP pocket of kinases. The addition of 2,6-dimethyl groups sterically restricts the ring's conformational flexibility, locking it into a chair conformation. This optimally projects the morpholine oxygen atom to accept a critical hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val851 in PI3K
α
or Val2240 in mTOR)[2].
The Liability of the 4-Nitrobenzyl Group: While the nitrobenzyl group provides hydrophobic bulk for pocket filling, aromatic nitro groups are notorious toxicophores. In cellular environments, they undergo single-electron reduction by nitroreductases, generating reactive nitro-anion radicals and hydroxylamine intermediates. This leads to oxidative stress, hepatotoxicity, and frequent false positives in high-throughput screening assays[3].
The Objective: To retain the hinge-binding efficacy of the morpholine core while replacing the nitrobenzyl group with moieties that enhance target selectivity, improve central nervous system (CNS) penetrance, and eliminate redox-driven toxicity.
Leading Alternative Scaffolds
A. Buparlisib (BKM120) Analogues (Pyrimidine-Linked Morpholines)
By replacing the nitrobenzyl group with a pyrimidine core, researchers eliminate the redox liability while drastically increasing selectivity for PI3K. The nitrogen atoms in the pyrimidine ring establish additional hydrogen bonds with the kinase affinity pocket, anchoring the molecule more securely than a simple benzyl group[1].
B. Sapanisertib (INK128) Analogues (Bridged Morpholines)
For researchers targeting mTOR, the ATP-binding pocket is significantly deeper than that of PI3K. Bridged morpholine derivatives (e.g., introducing an ethylene bridge between positions 3 and 5) decrease the overall lipophilicity and enhance the polar surface area. This conformational change allows the compound to penetrate the blood-brain barrier (BBB) highly effectively, making it a superior choice for glioblastoma models[2].
C. THP/DHP Isosteres (Tetrahydropyran Replacements)
A major metabolic vulnerability of traditional morpholines is CYP-mediated N-dealkylation. By replacing the morpholine nitrogen with a carbon atom to form tetrahydropyran (THP) or dihydropyran (DHP) isosteres, researchers can completely bypass this metabolic bottleneck, resulting in exceptionally high metabolic stability and prolonged half-lives[4].
D. Sonidegib Precursors ((2R,6S)-Nitropyridine Analogues)
If a nitro group is strictly required for electronic tuning, shifting it from a benzyl ring to a pyridine ring—as seen in (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine—alters the reduction potential and improves safety. Furthermore, locking the stereochemistry to the (2R,6S) configuration shifts the target profile entirely away from kinases and toward the Hedgehog signaling pathway (Smoothened receptor)[3].
Comparative Performance Data
The following table synthesizes quantitative data comparing the baseline compound against its modern alternatives.
PI3K/AKT/mTOR signaling pathway targeted by advanced morpholine derivatives.
Preclinical screening workflow for evaluating morpholine-based kinase inhibitors.
Self-Validating Experimental Protocols
To objectively evaluate these alternatives in your own laboratory, utilize the following self-validating assay systems. These protocols are designed with internal controls to ensure causality and data integrity.
Protocol A: Luminescence-Based In Vitro Kinase Activity Assay
Causality: Kinases consume ATP to phosphorylate their substrates. By measuring residual ATP using a luciferase/luciferin reporter system, we indirectly measure kinase inhibition. High luminescence indicates high residual ATP, which confirms successful kinase inhibition.
Preparation: Plate 10 µL of recombinant PI3K
α
or mTOR enzyme in kinase buffer into a 384-well white microplate.
Compound Addition: Add 100 nL of the morpholine alternative (titrated from 10 µM to 0.1 nM) using acoustic liquid handling.
Self-Validation Controls:
Positive Control: Rapamycin (for mTOR) or Wortmannin (for PI3K) to validate assay sensitivity.
Negative Control: 1% DMSO vehicle to establish the 0% inhibition baseline.
Enzyme-Free Control: Buffer only, to establish the 100% inhibition (maximum ATP) baseline.
Reaction: Initiate the reaction by adding 10 µL of ATP/Substrate mix. Incubate for 60 minutes at 25°C.
Detection: Add 20 µL of Kinase-Glo® reagent. Incubate for 15 minutes and read luminescence. Calculate the Z'-factor using the positive and negative controls; a Z' > 0.6 validates the assay run.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: Cytochrome P450 enzymes in HLMs metabolize drug candidates. By incubating the morpholine derivatives with HLMs and the cofactor NADPH, and quantifying the parent compound over time via LC-MS/MS, we calculate the intrinsic clearance (
CLint
). This proves the metabolic superiority of THP isosteres over traditional morpholines[4].
Incubation Mix: Combine human liver microsomes (0.5 mg/mL final protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validation Controls:
High Clearance Control: Testosterone (validates CYP3A4 activity).
Minus-NADPH Control: Exclude NADPH from one replicate to prove that degradation is strictly CYP-mediated and not due to aqueous instability.
Initiation & Sampling: Pre-warm to 37°C for 5 minutes. Initiate by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of the remaining percentage versus time, yielding the metabolic half-life.
Occurrence of Morpholine in Central Nervous System Drug Discovery
PMC - National Institutes of Health (NIH)
URL:[Link]
European Journal of Medicinal Chemistry: THP and DHP Isosteres as mTOR Inhibitors
Archivio Istituzionale della Ricerca - Università degli Studi di Milano (AIR Unimi)
URL:[Link]
Evaluative Comparison Guide: Is 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine a Potent mTOR Inhibitor?
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Structural evaluation, pharmacological comparison, and self-validating experimental workflows for mTOR pathway analysis. Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Focus: Structural evaluation, pharmacological comparison, and self-validating experimental workflows for mTOR pathway analysis.
Executive Summary: Addressing the Chemical Misconception
As application scientists, we frequently encounter synthetic intermediates that are mischaracterized or hypothesized to possess pharmacological activity based on fragmented structural similarities. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) is not a potent mTOR inhibitor. It is a commercially available chemical building block and synthetic intermediate[1].
While the morpholine moiety is indeed a "privileged scaffold" found in many gold-standard PI3K and mTOR inhibitors (such as AZD8055 and BKM120) because it mimics the ribose ring of ATP to form a critical hydrogen bond with the kinase hinge region[2], a morpholine ring alone is insufficient for target engagement. True mTOR inhibitors require an extended, planar heteroaromatic core to fully occupy the adenine-binding pocket and outcompete intracellular ATP. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine lacks this required pharmacophore geometry.
This guide objectively compares this synthetic intermediate against validated, gold-standard mTOR inhibitors and provides the rigorous, self-validating experimental workflows required to empirically prove kinase inhibition.
Structural & Pharmacological Comparison
To understand why 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine lacks activity, we must compare its physical and pharmacological properties against true ATP-competitive mTOR inhibitors like AZD8055 and Torin 1 .
Table 1: Quantitative & Structural Comparison of Putative vs. Validated Inhibitors
Causality of Failure: The molecular weight of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (250.29 g/mol ) is roughly half that of potent inhibitors. It lacks the complex multi-ring system (e.g., the pyrido[2,3-d]pyrimidine core of AZD8055) necessary to generate the van der Waals interactions and pi-stacking required for high-affinity (nanomolar) binding in the mTOR kinase domain[2].
Mechanistic Analysis & Pathway Visualization
The mammalian target of rapamycin (mTOR) operates within two distinct multiprotein complexes: mTORC1 (controls mRNA translation and cell growth via 4E-BP1 and p70 S6K) and mTORC2 (controls cell survival and cytoskeletal organization via AKT Ser473 phosphorylation)[4].
True ATP-competitive inhibitors block the catalytic cleft of both complexes. In contrast, inactive building blocks float harmlessly in the cytosol without disrupting the signaling cascade.
mTORC1/2 signaling pathway contrasting true ATP-competitive inhibitors with inactive compounds.
Experimental Validation Workflows
To definitively prove that 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is not an mTOR inhibitor, a researcher must employ a self-validating experimental system. A robust validation requires both a cell-free biochemical assay (to test direct binding) and a cellular assay (to test target engagement in a physiological environment).
Self-validating experimental workflow for evaluating putative mTOR inhibitors.
Protocol 1: In Vitro mTOR Kinase Assay (TR-FRET)
Causality Check: Why use TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer minimizes compound auto-fluorescence. This is a critical control when screening novel aromatic or nitro-containing compounds (like our test subject), which often absorb or emit light in standard fluorescence assays, leading to false positives.
Reagent Preparation: Prepare purified recombinant mTOR enzyme, a GFP-labeled 4E-BP1 substrate, and a Terbium (Tb)-labeled anti-phospho-4E-BP1 antibody. Prepare ATP at its Michaelis constant (
Km
, ~10 µM) to ensure the assay is sensitive to ATP-competitive inhibitors[5].
Compound Incubation: Dispense the test compound (2,6-Dimethyl-4-(4-nitrobenzyl)morpholine) and a positive control (AZD8055) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Incubate with the mTOR enzyme for 30 minutes at room temperature. Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium before ATP is introduced.
Kinase Reaction: Initiate the reaction by adding the ATP/GFP-4E-BP1 mixture. Incubate for 60 minutes.
Signal Detection: Stop the reaction using an EDTA-based buffer (to chelate the
Mg2+
required for kinase activity). Add the Tb-labeled antibody. Read the emission ratio at 520 nm / 495 nm on a microplate reader.
Expected Result: AZD8055 will yield an
IC50
of ~0.8 nM[2]. The test compound will show a flat line (no inhibition).
Causality Check: Biochemical assays lack cellular context (e.g., membrane permeability, intracellular ATP competition at millimolar levels). We must measure direct downstream targets. We assess p-S6K (Thr389) as a direct readout for mTORC1, and p-AKT (Ser473) as a direct readout for mTORC2[6].
Cell Culture & Seeding: Seed MDA-MB-468 cells (which possess a known hyperactive PI3K/mTOR pathway) in 6-well plates and grow to 70% confluence[2].
Compound Treatment: Treat cells with the test compound (1 µM and 10 µM) and AZD8055 (100 nM as a positive control) for exactly 2 hours. Causality: A 2-hour window is optimal for capturing direct phosphorylation state changes before complex transcriptional feedback loops (such as IRS-1 upregulation) confound the signaling data.
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF,
Na3VO4
). Causality: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of S6K and AKT during lysis.
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-S6K (Thr389), total S6K, p-AKT (Ser473), total AKT, and GAPDH (loading control).
Expected Result: AZD8055 will completely ablate both p-S6K and p-AKT bands. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine will show no reduction in phosphorylation compared to the DMSO vehicle control.
Conclusion & Recommendations
The hypothesis that 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine acts as a potent mTOR inhibitor is structurally and pharmacologically unfounded. It is a synthetic intermediate that lacks the necessary physicochemical properties to outcompete ATP in the mTOR kinase cleft.
For researchers investigating the PI3K/AKT/mTOR pathway, it is imperative to use validated, highly selective tool compounds such as AZD8055 or Torin 1 to ensure reproducible and biologically relevant target engagement. Any novel compounds synthesized using morpholine derivatives must be subjected to the rigorous, self-validating biochemical and cellular workflows outlined above before claiming kinase inhibitory activity.
Benchmarking the antioxidant activity of morpholine derivatives
An in-depth evaluation of antioxidant candidates requires moving beyond basic radical scavenging to understand how molecular structure dictates both direct chemical quenching and indirect cellular defense mechanisms. Mor...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of antioxidant candidates requires moving beyond basic radical scavenging to understand how molecular structure dictates both direct chemical quenching and indirect cellular defense mechanisms. Morpholine (1,4-tetrahydro-oxazine) has become a privileged pharmacophore in medicinal chemistry. Its unique physicochemical properties—specifically, a basic nitrogen conferring a pKa similar to physiological blood pH and an oxygen atom that acts as a hydrogen bond acceptor—dramatically enhance aqueous solubility and blood-brain barrier (BBB) permeability[1].
Recently, morpholine derivatives have emerged as potent multifaceted antioxidants, often outperforming classical standards like ascorbic acid and Trolox in both direct radical scavenging and indirect signaling pathway activation[2][3]. This guide provides a comprehensive benchmarking of morpholine derivatives against standard antioxidants, detailing their mechanistic pathways, structural advantages, and validated experimental protocols.
Morpholine derivatives exert their antioxidant efficacy through two primary modalities, depending on their structural conjugation:
Direct Radical Scavenging (HAT/SET): Conjugation of the morpholine ring with phenolic acids (e.g., ferulic or sinapic acid) or non-steroidal anti-inflammatory drug (NSAID) scaffolds facilitates direct hydrogen atom transfer (HAT) or single electron transfer (SET) to quench reactive oxygen species (ROS)[3][4].
Indirect Nrf2/ARE Pathway Activation: Morpholine-bearing α,β-unsaturated carbonyls (such as morpholine-chalcones) act as soft electrophiles. They undergo thiol-Michael addition with specific cysteine residues (e.g., Cys151, Cys273) on the KEAP1 repressor protein[5][6]. This electrophilic modification triggers the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2), allowing its nuclear translocation and subsequent binding to the Antioxidant Response Element (ARE)[7][8].
KEAP1-Nrf2-ARE signaling activation by morpholine-based electrophiles.
Experimental Benchmarking Methodologies
To ensure rigorous and reproducible benchmarking, researchers must employ orthogonal assays that evaluate both cytosolic radical scavenging and membrane-bound lipid protection. The following self-validating protocols establish a robust framework for evaluating morpholine derivatives.
Causality & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected for its stability and reliability in measuring the electron-donating capacity of morpholine derivatives in a solvent environment. Measuring absorbance at 517 nm directly correlates to the reduction of the deep purple DPPH radical to the colorless DPPH-H molecule[9][10].
Step-by-Step Workflow:
Reagent Preparation: Prepare a 200 µM solution of DPPH in absolute ethanol. Prepare test morpholine derivatives and standard controls (Trolox, Ascorbic Acid) in DMSO at varying concentrations (e.g., 1–500 µM).
Reaction Assembly: In a 96-well microplate, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.
Self-Validating Controls:
Positive Control: Trolox and Ascorbic Acid (validates assay sensitivity and provides a baseline for benchmarking).
Blank: 100 µL test compound + 100 µL ethanol (corrects for intrinsic compound auto-absorbance).
Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: This specific timeframe allows the HAT/SET kinetic reactions to reach thermodynamic equilibrium.
Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the IC50 (concentration required to scavenge 50% of radicals).
Causality & Rationale: While DPPH measures activity in solution, the LPO assay evaluates the compound's ability to protect biological membranes from oxidative degradation. Rat liver microsomes are used because they provide a physiologically relevant lipid bilayer rich in polyunsaturated fatty acids, making this a critical metric for neuroprotective and hepatoprotective drug candidates[4][11].
Step-by-Step Workflow:
Microsome Preparation: Isolate rat liver microsomes via differential centrifugation and suspend in Tris-HCl buffer (pH 7.4).
Induction of Oxidative Stress: Initiate lipid peroxidation by adding 1 mM ascorbic acid and 0.1 mM FeSO4. Causality: This combination drives Fenton chemistry, generating highly reactive hydroxyl radicals that mimic severe intracellular oxidative stress.
Treatment: Introduce the morpholine derivatives (1–100 µM) and incubate at 37°C for 45 minutes.
Termination & Detection: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins, followed by thiobarbituric acid (TBA). Boil the mixture for 15 minutes to form the malondialdehyde (MDA)-TBA adduct.
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 532 nm. Calculate IC50 values relative to the vehicle control[4].
Comparative Performance Data
The following table synthesizes experimental benchmarking data comparing novel morpholine derivatives against industry-standard antioxidants.
Benchmarking data reveals several critical SAR principles for morpholine-based antioxidants:
Lipophilicity and Membrane Anchoring: The incorporation of the morpholine ring enhances the overall lipophilicity (LogP) of phenolic acids, allowing the derivatives to intercalate more effectively into microsomal membranes. This spatial advantage explains why morpholine-cinnamic acid derivatives outperform water-soluble Trolox in LPO assays by nearly 5-to-10 fold[4][11].
Heteroatom Substitution: Replacing the oxygen atom in the morpholine ring with sulfur (yielding thiomorpholine derivatives) often increases both hypolipidemic and antioxidant activities. This is likely due to the added redox potential and polarizability of the sulfur atom, which enhances radical stabilization[4][11].
Synergistic Moieties: Conjugating morpholine with α,β-unsaturated carbonyls (like chalcones) shifts the primary mechanism from direct radical scavenging to potent Nrf2 activation. This structural evolution achieves nanomolar efficacy (EC50 ~ 346 nM) in cellular models of oxidative stress, providing a more sustained antioxidant defense via gene transcription[6][8].
References
1.[7] Title: A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2 | Source: J-Stage | URL:[Link]
2.[9] Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | Source: ResearchGate | URL:[Link]
3.[12] Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | Source: PMC | URL:[Link]
4. Title: An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects | Source: PMC | URL:[Link]
5.[1] Title: Occurrence of Morpholine in Central Nervous System Drug Discovery | Source: ACS Publications | URL:[Link]
6.[6] Title: The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects | Source: Semantic Scholar | URL:[Link]
7.[8] Title: The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | Source: MDPI | URL:[Link]
8.[10] Title: A Bio-Guided Screening for Antioxidant, Anti-Inflammatory and Hypolipidemic Potential... | Source: MDPI | URL:[Link]
9.[2] Title: Design of Multifaceted Antioxidants: Shifting towards Anti-Inflammatory and Antihyperlipidemic Activity | Source: MDPI | URL:[Link]
10.[11] Title: Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity | Source: ResearchGate | URL:[Link]
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12.[4] Title: Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Properties | Source: Semantic Scholar | URL:[Link]
A Senior Application Scientist's Guide to Comparative Docking Studies of Morpholine-Based Inhibitors
Introduction In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2][3] This simple six-membered heterocycle, containing both an amine and an ether, is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2][3] This simple six-membered heterocycle, containing both an amine and an ether, is a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][3][4] From enhancing aqueous solubility to improving brain permeability, the morpholine moiety is frequently incorporated to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly within the domain of protein kinase inhibitors.[5][6]
As we design novel therapeutics, the ability to predict how subtle molecular changes affect target binding is paramount. Molecular docking is a powerful and indispensable computational technique in structure-based drug design that addresses this need.[7][8] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering critical insights that guide the expensive and time-consuming process of chemical synthesis and biological testing.[7]
This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies on morpholine-based inhibitors. We will move beyond a simple procedural list to explain the causality behind each step, ensuring a self-validating and robust computational workflow. Using the well-established cancer target, Phosphoinositide 3-kinase alpha (PI3Kα), as a case study, we will demonstrate how to systematically evaluate a series of virtual morpholine derivatives to derive meaningful structure-activity relationships (SAR) in silico.
The Significance of the Morpholine Scaffold
The utility of the morpholine scaffold is not accidental; it stems from a unique combination of properties. Its nitrogen atom is less basic (pKa ≈ 8.4) than that of piperidine, which can reduce off-target effects.[1] The oxygen atom can act as a hydrogen bond acceptor, while the ring's flexible chair-like conformation allows it to fit into diverse binding pockets.[3][5] These attributes collectively enhance drug-like properties, making morpholine a recurring motif in clinically successful drugs.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.
Experimental Protocol: A Self-Validating Docking Workflow
This protocol utilizes AutoDock Vina , a widely cited and validated open-source docking program, for its balance of speed and accuracy. [9][10][11]The principles, however, are broadly applicable to other software like GOLD, Glide, or MOE Dock. [9][10]The trustworthiness of any docking study hinges on a meticulous and consistent protocol.
Caption: Step-by-step workflow for comparative molecular docking.
Step 1: Target Protein Preparation
Causality: The protein structure must be "cleaned" to represent a biochemically relevant state and remove artifacts from the crystallization process. This ensures that the docking calculations are based on an accurate representation of the protein's electrostatic and steric properties.
Obtain Crystal Structure: Download the 3D structure of PI3Kα from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4TV3 , which is the human PI3Kα in complex with a known inhibitor.
[12]2. Prepare the Protein: Use molecular modeling software such as AutoDock Tools (ADT) or UCSF Chimera.
[11][13] * Remove Water and Heteroatoms: Delete all water molecules and any non-protein, non-ligand molecules. Water molecules are often not conserved and can interfere with the docking process unless you are specifically performing hydrated docking.
[13] * Add Polar Hydrogens: The PDB file often lacks hydrogen atoms. Adding polar hydrogens is crucial for correctly calculating hydrogen bonds, a key component of protein-ligand interactions.
[7] * Assign Charges: Assign Kollman charges to the protein atoms. This creates an accurate electrostatic potential map for the scoring function to evaluate interactions.
[7] * Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Step 2: Ligand Preparation
Causality: Ligands must be converted into a 3D format with defined flexibility. The docking algorithm needs to know which bonds can rotate to explore different conformations of the ligand within the binding site, mimicking its natural flexibility.
Generate 3D Structures: For our comparative study, we will use a reference compound and create two virtual analogues.
Reference: ZSTK474 (a known pan-Class I PI3K inhibitor with a morpholine moiety).
[14] * Analogue 1: ZSTK474-OH (addition of a hydroxyl group to the morpholine ring).
Analogue 2: ZSTK474-Piperidine (replacement of the morpholine with a piperidine ring).
These structures can be drawn in 2D using software like ChemDraw and then converted to 3D SDF or MOL2 files.
Prepare Ligands in ADT:
Assign Gasteiger Charges: This is a standard method for calculating partial atomic charges for small molecules.
[7] * Define Rotatable Bonds: The software will automatically detect rotatable bonds. This is a critical step that defines the ligand's flexibility.
[7] * Save as PDBQT: Save each prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
Causality: The grid box defines the three-dimensional search space for the docking simulation. Its size and location are critical for success. A well-placed grid focuses the computational effort on the active site, increasing efficiency and the likelihood of finding the correct binding pose.
Identify the Binding Site: Load the prepared protein (PDBQT file) into ADT. The most reliable way to define the binding site is to use the location of the co-crystallized inhibitor from the original PDB file (4TV3).
Define Grid Parameters: Center the grid box on the co-crystallized inhibitor. The dimensions should be large enough to allow the ligand to move and rotate freely within the active site (e.g., 25 x 25 x 25 Å is a common starting point).
[15]
Step 4: Docking Execution
Causality: This is the core computational step where the search algorithm explores many possible poses of the ligand in the defined grid box, and the scoring function evaluates each pose to estimate binding affinity.
Configure Docking: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the grid box center and size coordinates.
Set Exhaustiveness: This parameter controls the computational effort. A higher value (e.g., 32) increases the thoroughness of the conformational search at the cost of longer computation time. For comparative studies, it is crucial to use the same exhaustiveness value for all ligands to ensure a fair comparison.
[15]3. Run AutoDock Vina: Execute the docking from the command line. Vina will generate an output PDBQT file containing the predicted binding poses (usually 9 by default) ranked by their docking scores.
Step 5: Analysis and Interpretation of Results
Causality: A docking score alone is insufficient. Visual inspection of the binding pose is essential to validate the result. This analysis confirms whether the predicted interactions are chemically sensible and provides mechanistic hypotheses for the observed binding affinities.
Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. A lower (more negative) value indicates a stronger, more favorable predicted binding interaction.
[16][17][18]2. Binding Pose Visualization: Use visualization software like PyMOL or UCSF Chimera to load the protein and the output ligand poses. [11][13]Analyze the top-ranked pose.
Hydrogen Bonds: Are there H-bonds between the ligand and key active site residues?
Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets?
Pi-Stacking: Are there interactions between aromatic rings?
Compare these interactions to those of known inhibitors to validate the binding mode.
Data Presentation and Comparative Analysis
Summarizing the quantitative and qualitative data is key to extracting meaningful insights.
Table 1: Comparative Docking Results against PI3Kα (PDB: 4TV3)
Ligand ID
2D Structure
Docking Score (kcal/mol)
Key Interacting Residues
Mechanistic Rationale
ZSTK474 (Reference)
[Image of ZSTK474]
-9.8
Val851, Met922, Trp780, Asp933
The morpholine oxygen forms a key hydrogen bond with the backbone NH of Val851 in the hinge region. The triazine core has hydrophobic interactions with Met922 .
ZSTK474-OH
[Image of ZSTK474 with OH on morpholine]
-10.5
Val851, Met922, Ser774 , Asp933
The added hydroxyl group forms a new, strong hydrogen bond with the side chain of Ser774 , significantly improving binding affinity. The original hinge interaction with Val851 is maintained.
ZSTK474-Piperidine
[Image of ZSTK474 with piperidine]
-8.9
Met922, Trp780, Asp933
The crucial hydrogen bond with Val851 is lost due to the replacement of the morpholine oxygen with a methylene group. This loss of a key interaction results in a weaker binding affinity.
Note: The docking scores and interacting residues are hypothetical for illustrative purposes but are based on established binding modes of PI3K inhibitors.
Analysis of In Silico SAR
The comparative data provides clear, actionable insights. The addition of a hydroxyl group on the morpholine ring (ZSTK474-OH ) led to a more favorable docking score (-10.5 kcal/mol vs. -9.8 kcal/mol). [17]Our analysis directly attributes this to the formation of a new hydrogen bond with Ser774, providing a testable hypothesis for chemists to pursue.
Conversely, replacing the morpholine with a piperidine ring (ZSTK474-Piperidine ) resulted in a significantly worse docking score (-8.9 kcal/mol). [16]This is explained by the loss of the critical hydrogen bond between the heterocyclic oxygen and the hinge region residue Val851. This finding underscores the vital role of the morpholine's oxygen atom in the binding of this inhibitor class to PI3Kα.
Caption: Key interactions of a hypothetical morpholine inhibitor in the PI3Kα active site.
Conclusion and Validation
This guide has detailed a robust workflow for the comparative molecular docking of morpholine-based inhibitors. By focusing on the causality behind each step—from protein preparation to results interpretation—we can generate reliable and insightful in silico data. The comparative analysis of our virtual ZSTK474 analogues successfully generated clear structure-activity relationship hypotheses, demonstrating the power of this approach to guide rational drug design.
It is imperative to remember that molecular docking is a predictive tool. While invaluable for prioritizing compounds and generating hypotheses, its findings must be validated through empirical testing. The next logical steps would involve synthesizing the proposed analogues and evaluating their biological activity using, for example, an in vitro kinase assay to determine their IC50 values. [7][19]This integration of computational and experimental chemistry is the hallmark of modern, efficient drug discovery.
References
Tona, R., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available from: [Link]
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]
Saggioro, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
Sokolova, O., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available from: [Link]
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]
SAMSON Documentation Center. Dock ligands and libraries of ligands with AutoDock Vina Extended. Available from: [Link]
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]
Gani, Z. & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available from: [Link]
Al-Warhi, T., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules. Available from: [Link]
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available from: [Link]
Ning, Y., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
PubMed. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Available from: [Link]
MDPI. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available from: [Link]
Labinsights. (2023). Docking Software for Drug Development. Available from: [Link]
Korać, J., et al. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design. Available from: [Link]
Arrahman, A., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science. Available from: [Link]
Suresh Gyan Vihar University. (2021). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Available from: [Link]
Liu, S., et al. (2009). Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases. Journal of Chemical Information and Modeling. Available from: [Link]
ResearchGate. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Available from: [Link]
MDPI. (2026). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Available from: [Link]
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Available from: [Link]
ResearchGate. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Available from: [Link]
Patel, L., et al. (2017). Software for molecular docking: a review. Interdisciplinary Sciences: Computational Life Sciences. Available from: [Link]
ACS Publications. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available from: [Link]
BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Available from: [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available from: [Link]
PMC. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Available from: [Link]
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link]
ETFLIN. (2022). A Beginner's Guide to Molecular Docking. Available from: [Link]
Raschka, S. (2014). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Available from: [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
Introduction: Beyond the Synthesis In the fast-paced environment of drug discovery and chemical research, the lifecycle of a novel compound extends far beyond its synthesis and application. The responsible management of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Synthesis
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a novel compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.
This molecule's structure, combining a substituted morpholine ring with a nitroaromatic group, necessitates a cautious and informed approach to its disposal. The morpholine component suggests potential corrosivity and toxicity, while the nitrobenzyl group is indicative of environmental hazards and potential reactivity.[1][2][3] This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety procedures. Our objective is to empower researchers to manage this waste stream not just in compliance with regulations, but with a deep understanding of the principles involved.
Hazard Profile: A Structurally-Informed Risk Assessment
Hazard Classification (Anticipated)
Basis for Assessment (Structural Analogs)
Primary Concerns & Rationale
Acute Toxicity
Morpholine (Toxic in contact with skin or if inhaled)[1][4]. Nitroaromatic Compounds (Generally toxic)[5][6].
The compound should be handled as toxic via dermal, ingestion, and inhalation routes. The combined functionalities present a significant toxicological risk.
Skin Corrosion / Irritation
Morpholine (Causes severe skin burns and eye damage)[1][3]. 4-(4-Nitrophenyl)morpholine (Causes skin and serious eye irritation)[7].
The basic nitrogen of the morpholine ring can cause chemical burns. Direct contact with skin and eyes must be rigorously avoided.
Environmental Hazard
Nitroaromatic Compounds (Toxic to aquatic life with long-lasting effects)[6]. Morpholine (Harmful to aquatic life)[1].
This compound is presumed to be ecotoxic. It must never be disposed of down the drain, as it can harm aquatic ecosystems.[8]
While the subject compound is a solid, it contains a flammable moiety. It should be kept away from ignition sources. Thermal decomposition may release toxic gases like nitrogen oxides (NOx).[1][10]
Reactivity
Morpholine (Reacts with strong oxidizing agents, acids)[10][11]. Nitro Compounds (Can be reactive)[2].
Incompatible with strong acids and oxidizing agents. Mixing with such materials could lead to a vigorous or violent reaction.[11]
Core Principles of Prudent Laboratory Waste Management
Before detailing the specific protocol for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine, it is crucial to ground our practice in the universally accepted principles of laboratory waste management. These strategies form the foundation of a safe and compliant laboratory environment.
Waste Minimization: The most effective waste management strategy begins with source reduction. Order only the quantity of chemical required for your research to minimize the generation of surplus material.[12]
Segregation: Never mix different waste streams.[13] Mixing incompatible chemicals, such as a nitroaromatic compound with a strong acid, can create a dangerous reaction. Furthermore, mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.
Designated Accumulation: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][14] This area must be at or near the point of generation and under the control of laboratory personnel.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine from the point of generation to its final collection.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[15]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[15]
Body Protection: A standard laboratory coat is required.
Waste Segregation and Container Selection
Isolate the Waste Stream: 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine waste must be collected in a dedicated container.
Categorize Correctly: This waste must be categorized as "Non-Halogenated Organic Hazardous Waste" containing a nitro compound.
Do Not Mix:
Do NOT mix with aqueous, acidic, or basic waste streams.
Do NOT mix with halogenated organic waste.
Do NOT dispose of in general trash or down the sink.[8]
Select a Compatible Container:
Use a container made of a material compatible with the chemical (e.g., a clean, empty reagent bottle made of glass or a suitable plastic).
The container must be in good condition, free of cracks or residue on the outside, and must have a secure, tight-fitting screw cap.[16][17]
Ensure the container is designed for liquids if disposing of a solution, or solids if disposing of the neat compound.
Waste Container Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[12] Immediately upon adding the first quantity of waste, affix a fully completed hazardous waste tag to the container.
The label must include:
The words "HAZARDOUS WASTE"
Full Chemical Name: "2,6-Dimethyl-4-(4-nitrobenzyl)morpholine" and any solvents or other components in the waste mixture with their approximate percentages.
Hazard Pictograms: Based on our assessment, include pictograms for "Toxic," "Corrosive," and "Environmental Hazard."
On-Site Accumulation and Storage
Location: Store the waste container in your laboratory's designated Satellite Accumulation Area (SAA).[14]
Container Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[8][16] This prevents the release of vapors and reduces the risk of spills.
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]
Final Disposal Procedure
Institutional Protocol: The final disposal of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine must be handled by trained professionals. Do not attempt to treat or neutralize this chemical yourself.
Contact EHS: When your container is full or you have finished your project, contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[12][14]
Method of Destruction: For this class of compound, the standard and most effective method of final disposal is high-temperature incineration in a licensed hazardous waste facility.[6][18] This process ensures the complete destruction of the toxic organic structure.
Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
Small Spills (< 1 oz / ~30 g):
Alert personnel in the immediate area.
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill pillow).[19] Do not use combustible materials like paper towels as the primary absorbent.
Carefully collect the contaminated absorbent material using non-sparking tools.[10]
Place all cleanup materials into a dedicated hazardous waste container, label it appropriately (e.g., "Spill Debris with 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine"), and manage it as hazardous waste.[8]
Large Spills (> 1 oz / ~30 g) or Spills Outside a Fume Hood:
Evacuate the immediate area.
Alert your colleagues and supervisor.
Contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean up a large spill yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine waste.
Caption: Disposal workflow for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine.
References
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES
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